molecular formula C12H14N2O3S B13782399 Acetanilide, 4'-divinylsulfamoyl- CAS No. 91567-72-5

Acetanilide, 4'-divinylsulfamoyl-

Katalognummer: B13782399
CAS-Nummer: 91567-72-5
Molekulargewicht: 266.32 g/mol
InChI-Schlüssel: MVBIQOGEPGBVFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetanilide, 4'-divinylsulfamoyl-, with the systematic IUPAC name N-[4-[bis(ethenyl)sulfamoyl]phenyl]acetamide, is a chemical compound of interest in medicinal and organic chemistry research. Its molecular structure features a divinylsulfamoyl group attached to the para-position of an acetanilide scaffold . This scaffold is historically significant as a precursor in the development of analgesic and antipyretic drugs, with its mechanism of action often linked to the inhibition of cyclooxygenase (COX) enzymes . The divinylsulfamoyl moiety is a key functional group that presents potential for further chemical modification. Recent scientific literature highlights the relevance of sulfamate acetamide groups as tunable, self-immolative electrophiles in the design of covalent inhibitors and for advanced techniques like covalent ligand-directed release (CoLDR) chemistry . This suggests that Acetanilide, 4'-divinylsulfamoyl- may serve as a valuable synthetic intermediate or a precursor in the development of targeted covalent probes for protein labeling and inhibition studies in a research setting. Furthermore, structurally related sulfonamide-containing acetanilide derivatives continue to be investigated for their potential biological activities in various research models . This compound is presented for research applications only.

Eigenschaften

CAS-Nummer

91567-72-5

Molekularformel

C12H14N2O3S

Molekulargewicht

266.32 g/mol

IUPAC-Name

N-[4-[bis(ethenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C12H14N2O3S/c1-4-14(5-2)18(16,17)12-8-6-11(7-9-12)13-10(3)15/h4-9H,1-2H2,3H3,(H,13,15)

InChI-Schlüssel

MVBIQOGEPGBVFH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C=C)C=C

Herkunft des Produkts

United States
Foundational & Exploratory

literature review of acetanilide derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Acetanilide Derivatives in Drug Discovery

Abstract

The acetanilide scaffold, a simple yet versatile chemical entity, has been a cornerstone in medicinal chemistry for over a century. First introduced into medical practice in 1886 as an analgesic and antipyretic, its journey has evolved from a simple pain reliever to a privileged structure in modern drug discovery.[1][2][3][4] This technical guide provides a comprehensive literature review of acetanilide derivatives, exploring their synthesis, diverse pharmacological activities, and the critical structure-activity relationships that govern their therapeutic potential. Aimed at researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with technical accuracy, offering a deep dive into the enduring legacy and future promise of this remarkable class of compounds.

The Acetanilide Scaffold: A Privileged Structure

Acetanilide, or N-phenylacetamide, is an aromatic compound characterized by a phenyl ring attached to an acetamido group (–NHCOCH3).[1][2][3][4] Its prominence in drug discovery is not accidental. The structure possesses several key features that make it an ideal starting point for medicinal chemists:

  • Synthetic Tractability: The amide bond is relatively straightforward to form, and the aromatic ring is amenable to a wide range of substitutions, allowing for the systematic exploration of chemical space.

  • Metabolic Stability: The amide linkage generally offers good metabolic stability, a crucial property for any drug candidate.

  • Pharmacophoric Features: The acetanilide core contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), as well as an aromatic ring capable of pi-pi stacking and hydrophobic interactions. This combination allows it to interact with a wide variety of biological targets.

  • Modulatable Physicochemical Properties: Substitutions on the phenyl ring can be used to fine-tune properties like lipophilicity, solubility, and electronic distribution, thereby optimizing pharmacokinetic and pharmacodynamic profiles.

Synthesis of Acetanilide Derivatives: From Conventional to Green Approaches

The synthesis of acetanilide derivatives is a well-established field, with methodologies evolving to improve efficiency, yield, and environmental impact.

Conventional Synthetic Methods

The most traditional and widely used method for preparing the acetanilide core is the acetylation of anilines.

  • Using Acetic Anhydride: This is a common laboratory and industrial method where an aniline (or a substituted aniline) is treated with acetic anhydride, often in the presence of a base like sodium acetate or in an acidic medium.[5][6][7] The reaction is typically robust and high-yielding.

  • Using Acetyl Chloride: Aniline can also be reacted with acetyl chloride. This method is highly efficient but requires careful handling due to the corrosive and reactive nature of acetyl chloride.[5][8]

Further derivatization typically involves modifying the aromatic ring of a pre-formed acetanilide or starting with a substituted aniline. For instance, new derivatives have been created by reacting a synthesized acetanilide with various aromatic aldehydes.[9][10][11][12]

Modern and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly synthetic routes.[8] These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

  • Solvent-Free Synthesis: Acetylation of aniline with acetic acid can be achieved under solvent-free conditions using catalysts like zinc oxide or ionic liquids, offering high atom economy.[5]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the acetylation of anilines.[5]

  • Biocatalysis: Enzymatic synthesis using lipases or proteases offers a highly selective and eco-friendly alternative, although yields can sometimes be lower than conventional methods.[5]

  • Catalytic Approaches: A method using zinc dust in acetic acid has been shown to be an effective green alternative to using acetic anhydride, minimizing byproducts.[7][8] Another novel approach utilizes tert-butyl nitrite to accelerate the reaction between aniline derivatives and potassium thioacetate at room temperature.[13]

G cluster_conventional Conventional Synthesis cluster_green Green Synthesis Aniline1 Aniline Acetanilide1 Acetanilide Core Aniline1->Acetanilide1 Acetylation Reagent1 Acetic Anhydride or Acetyl Chloride Reagent1->Acetanilide1 Derivatization Acetanilide Derivatives Acetanilide1->Derivatization Further Modification Aniline2 Aniline Acetanilide2 Acetanilide Core Aniline2->Acetanilide2 Catalytic Acetylation Reagent2 Acetic Acid + Catalyst (e.g., Zinc Dust) Reagent2->Acetanilide2 Acetanilide2->Derivatization Further Modification

Caption: General Synthetic Pathways to Acetanilide Derivatives.

Pharmacological Activities of Acetanilide Derivatives

The true value of the acetanilide scaffold is demonstrated by the vast array of biological activities its derivatives possess. Since its introduction as an analgesic, derivatives have been developed to treat a multitude of conditions.[1][2][3][4]

Analgesic and Anti-inflammatory Agents

This is the most historic and well-known application. Acetanilide itself was used as an analgesic and antipyretic before being largely replaced by its less toxic derivatives, phenacetin and, most notably, paracetamol (acetaminophen).[6] The mechanism of action for many of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of pain, fever, and inflammation.[4][14]

Recent research continues to explore new acetanilide derivatives as potent COX inhibitors, with some showing promising selectivity for the COX-2 isozyme, which could lead to reduced gastrointestinal side effects compared to non-selective NSAIDs.[15][16][17]

Antimicrobial Agents

Acetanilide derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[10] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.[11]

Studies have shown that novel acetanilide derivatives, synthesized by reacting the core structure with various aromatic aldehydes or incorporating sulphonamide moieties, exhibit significant zones of inhibition against both Gram-positive and Gram-negative bacteria, in some cases exceeding the efficacy of standard antibiotics like streptomycin.[9][10][11][12]

Anticancer Agents

The fight against cancer has also benefited from the versatility of the acetanilide scaffold. Derivatives have been designed and synthesized to target various mechanisms involved in cancer cell proliferation and survival.

  • Kinase Inhibition: A significant breakthrough has been the development of hydantoin acetanilide derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutations like L858R/T790M that confer resistance to other therapies in non-small cell lung cancer (NSCLC).[18] Certain compounds in this class have shown potent anticancer activity in resistant cell lines at low micromolar concentrations, triggering apoptosis and cell cycle arrest.[18]

  • Cytotoxicity: Other studies have demonstrated the cytotoxic effects of acetanilide derivatives against human leukemia (K562) cells, inducing apoptosis in a concentration-dependent manner.[5][19]

Other Therapeutic Applications

The pharmacological profile of acetanilide derivatives extends beyond the major areas listed above. Research has identified compounds with a range of other potentially valuable activities:[1][2][3][4]

  • Anticonvulsant Activity: The search for new treatments for epilepsy has led to the investigation of acetanilides as potential anticonvulsant agents.[3]

  • Antioxidant Activity: Some derivatives have been synthesized that show antioxidant properties, which could be beneficial in conditions associated with oxidative stress.[20]

  • Antidiabetic Activity: A novel series of acetanilide analogues were identified as potent and selective beta-3 adrenergic receptor agonists, which showed significant hypoglycemic activity in rodent models, suggesting potential for treating type II diabetes.[21]

  • Antimalarial Activity: The acetanilide scaffold has also been explored as a basis for developing new antimalarial drugs.[3]

Structure-Activity Relationship (SAR) Insights

Understanding how specific structural modifications impact biological activity is fundamental to rational drug design. SAR studies on acetanilide derivatives have yielded crucial insights.

SAR cluster_info img A Position R1 (Amide N-H) - Crucial H-bond donor - Substitution generally reduces activity B Position R2 (Acetyl Group) - H-bond acceptor - Chain length/branching affects binding C Positions R3-R7 (Aromatic Ring) - Major site for modification - Influences potency, selectivity, and pharmacokinetics

Caption: Key Sites for Modification on the Acetanilide Scaffold.

  • The Aromatic Ring: This is the most frequently modified part of the molecule.

    • For Anti-inflammatory/Analgesic Activity: The position and nature of substituents are critical. For example, in certain COX inhibitors, electron-withdrawing groups like chlorine or nitro at specific positions can enhance anti-inflammatory activity, while electron-donating groups like methoxy may improve antioxidant properties.[15]

    • For Anticancer Activity: In the case of EGFR inhibitors, specific substitutions on the phenyl ring are designed to fit into the ATP-binding pocket of the kinase, with groups like halogens or small alkyls often used to improve potency and selectivity.[18]

  • The Amide Linker: The N-H and C=O groups are typically essential for forming key hydrogen bonds with target proteins. Replacing the hydrogen on the nitrogen atom often leads to a loss of activity, highlighting its role as a critical hydrogen bond donor.

Table 1: Comparative in Vitro Activity of Acetanilide Derivatives

Compound ClassTargetKey Structural FeatureRepresentative ActivityReference
Hydantoin AcetanilidesEGFRL858R/T790MHydantoin moiety linked to acetanilideIC50 = 1.38 µM (Compound 5f)[18]
Pyrimidin-2-ylacetanilideβ3-Adrenergic ReceptorPyrimidine ringEC50 = 0.11 µM (Compound 2u)[21]
Phenoxy AcetamidesCOX-2 EnzymeChlorophenoxy groupIC50 = 0.25 µM (Compound A)[14]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of acetanilide derivatives.

Protocol: Synthesis of a Substituted Acetanilide Derivative

This protocol describes a general method for the acetylation of a substituted aniline using acetic anhydride.

Objective: To synthesize N-(4-chlorophenyl)acetamide from 4-chloroaniline.

Materials:

  • 4-chloroaniline

  • Acetic anhydride

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium acetate (crystalline)

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Aniline Solution Preparation: In a 250 mL beaker, dissolve 5.0 g of 4-chloroaniline in 125 mL of water and 4.5 mL of concentrated HCl. Stir until a clear solution is formed.

  • Reagent Addition: To the aniline solution, add 6.5 mL of acetic anhydride and stir until it dissolves completely.

  • Precipitation: Immediately pour the reaction mixture into a separate beaker containing a solution of 4.0 g of crystalline sodium acetate in 25 mL of water. Stir the mixture vigorously.

  • Crystallization: Cool the mixture in an ice bath to facilitate the precipitation of the product. White crystals of N-(4-chlorophenyl)acetamide should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with two portions of cold water to remove any unreacted starting materials and salts.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol/water mixture to obtain pure crystals.

  • Drying and Characterization: Allow the purified crystals to air dry completely. Determine the melting point and characterize the structure using spectroscopic methods (e.g., FTIR, 1H NMR).

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the MTT assay, a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test acetanilide derivative against the A549 human lung cancer cell line.

Materials:

  • A549 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Test acetanilide derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5x103 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the varying concentrations of the test compound. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for an In Vitro Cytotoxicity (MTT) Assay.

Future Perspectives and Conclusion

The journey of acetanilide from a rudimentary analgesic to a privileged scaffold in drug discovery is a testament to its chemical and biological versatility. The ease of synthesis and the potential for extensive derivatization ensure that it will remain a relevant core structure for medicinal chemists for the foreseeable future.

Future research will likely focus on several key areas:

  • Target-Specific Design: Moving beyond broad-spectrum activity towards the rational design of derivatives that are highly selective for specific biological targets, such as particular kinase isoforms or microbial enzymes.

  • Addressing Drug Resistance: Developing novel acetanilide derivatives that can overcome existing mechanisms of drug resistance in cancer and infectious diseases.

  • Advanced Drug Delivery: Incorporating acetanilide derivatives into novel drug delivery systems to improve their bioavailability, reduce toxicity, and target specific tissues.

  • Expansion of Green Chemistry: The continued development and adoption of green synthetic methods will be crucial for the sustainable production of these valuable compounds.[7][8]

References

  • Singh, R. K., Kumar, A., & Mishra, A. K. (2018). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Letters in Organic Chemistry, 16(1), 6-15.
  • ResearchGate. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Retrieved from [Link]

  • Bhupathi, G. M., Padmalatha, K., Anusha, A., Rameeza, A., Sravanthi, M. G., & Praneetha, S. (2016). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology, 9(11), 1969-1973.
  • Research Journal of Pharmacy and Technology. (2016). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Retrieved from [Link]

  • Ingenta Connect. (2019). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Retrieved from [Link]

  • SciSpace. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of acetanilide derivatives by using aromatic aldehydes and sulphonamide derivatives. Retrieved from [Link]

  • Patsnap Eureka. (2024). Acetanilide: From Pain Relief to Industrial Chemistry. Retrieved from [Link]

  • Scribd. (2016). Antimicrobial Acetanilide Derivatives Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and Assessment of Analgesic/ Anti-Inflammatory Activities. Retrieved from [Link]

  • ResearchGate. (2021). An‌ti-cancer Effect of Acetanilide and Para-nitroacetophenone in K562 Cells. Retrieved from [Link]

  • ProQuest. (n.d.). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and Assessment of Analgesic/ Anti-Inflammatory Activities. Retrieved from [Link]

  • Google Patents. (n.d.). CN109456221B - Synthetic method of acetanilide derivative.
  • R Discovery. (n.d.). Acetanilide Derivatives Research Articles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design and Synthesis of New Hydantoin Acetanilide Derivatives as Anti-NSCLC Targeting EGFRL858R/T790M Mutations. Retrieved from [Link]

  • PubMed. (2009). Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis of Acetanilide. Retrieved from [Link]

  • Scribd. (n.d.). Green Synthesis of Acetanilide Derivatives. Retrieved from [Link]

  • J-Global. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2022). Newer Green Chemistry Methods for the Synthesis of Different Acetanilide Derivatives from Anilines and Their Comparative Analysis. Retrieved from [Link]

  • PubMed. (2005). [Synthesis of two new acetanilide derivatives and their effect on the serum antioxidant vitamins (A, E, and C) and the MDA level in rats]. Retrieved from [Link]

Sources

Methodological & Application

Site-Specific Cysteine Labeling and Disulfide Re-Bridging Using 4'-Divinylsulfamoylacetanilide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Standard Operating Procedure Prepared for Researchers, Scientists, and Drug Development Professionals

Mechanistic Rationale & Strategic Advantages

The selective modification of cysteine residues is a cornerstone of modern bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and fluorescent probes. Historically, maleimide-based chemistries have dominated this space. However, maleimide-thioether linkages are notoriously susceptible to retro-Michael deconjugation in systemic circulation, leading to premature payload release and off-target toxicity[1].

To overcome these limitations, 4'-divinylsulfamoylacetanilide (DVS-Ac) —a functionalized N-phenyl-divinylsulfonamide—has emerged as a superior bis-electrophilic reagent[2].

The Causality of the Chemistry: DVS-Ac features two highly reactive vinyl groups flanking a central electron-withdrawing sulfonamide core. When native disulfide bonds are mildly reduced, the resulting pair of spatially adjacent thiolate anions undergoes a rapid, sequential double thiol-Michael addition with the DVS-Ac reagent.

  • Irreversible Stability: Unlike succinimide rings, the resulting sulfonamide-thioether linkage is immune to retro-Michael exchange in plasma[3].

  • Structural Preservation (Stapling): By covalently re-bridging the two cysteines, DVS-Ac acts as a "chemical staple," preserving the protein's native tertiary structure and thermal stability which is otherwise lost when disulfides are permanently cleaved[2].

  • Orthogonal Chemoselectivity: The reaction is strictly pH-dependent. By buffering the reaction at pH 7.5–8.0, cysteines (pKa ~8.3) are sufficiently deprotonated to act as nucleophiles, while primary amines on lysines (pKa ~10.5) remain protonated and unreactive, ensuring absolute site-specificity[1].

Quantitative Comparison of Cysteine Bioconjugation Chemistries
Conjugation ChemistryReactive GroupTypical pH RangeLinkage Half-Life (Plasma)Structural ImpactReversibility
DVS-Ac Bis-vinylsulfonyl7.5 – 8.0> 7 days Disulfide Stapled Irreversible
Standard Maleimide Maleimide6.5 – 7.5~ 2–3 daysDisulfide CleavedHigh (Retro-Michael)
Iodoacetamide Haloacetyl7.5 – 8.5> 7 daysDisulfide CleavedIrreversible

Self-Validating Workflow Design

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The workflow integrates mild reduction, rapid stapling, and dual-mode analytical validation. By measuring both the consumption of free thiols (via Ellman's Assay) and the exact mass shift (via LC-MS), the protocol mathematically proves the success of the conjugation while ruling out spontaneous re-oxidation.

Workflow A Native Protein (Intact Disulfides) B Mild Reduction (TCEP, 37°C, 2h) A->B C Reactive Thiols (Free Cysteines) B->C D Michael Addition (DVS-Ac, 25°C, 4h) C->D E Conjugated Protein (Re-bridged Disulfide) D->E

Caption: Workflow for site-specific disulfide re-bridging using 4'-divinylsulfamoylacetanilide.

Reagents and Equipment

  • Target Protein: Purified protein/antibody containing accessible disulfide bonds (1–5 mg/mL).

  • Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.5. (Causality: EDTA is mandatory to chelate trace heavy metals that catalyze unwanted spontaneous thiol oxidation).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl), 10 mM stock in water.

  • Labeling Reagent: 4'-divinylsulfamoylacetanilide (DVS-Ac, MW: 266.07 Da), 10 mM stock in anhydrous DMSO.

  • Quenching Agent: L-Cysteine, 100 mM in water.

  • Equipment: Zeba™ Spin Desalting Columns (7K MWCO), Incubator, LC-MS system, UV-Vis Spectrophotometer.

Step-by-Step Experimental Protocol

Phase 1: Mild Disulfide Reduction

Causality: TCEP is explicitly chosen over DTT or β -mercaptoethanol because TCEP does not contain a thiol group. Therefore, it will not compete with the protein for the DVS-Ac reagent, allowing for a streamlined, one-pot reaction without an intermediate desalting step[2].

  • Buffer Exchange: Ensure the target protein is in the degassed Conjugation Buffer at a concentration of 2 mg/mL.

  • Reduction: Add exactly 2.5 to 3.0 molar equivalents of TCEP per target disulfide bond.

    • Critical Note: Do not exceed 3.0 equivalents to prevent the reduction of buried, structural disulfides that are not intended for labeling.

  • Incubation: Incubate the mixture at 37°C for 2 hours with gentle orbital shaking (300 rpm).

Phase 2: Divinylsulfonamide Conjugation (Disulfide Stapling)
  • Reagent Addition: To the freshly reduced protein (still containing TCEP), slowly add 5 to 10 molar equivalents of DVS-Ac (from the 10 mM DMSO stock).

    • Critical Note: Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to prevent protein denaturation or precipitation.

  • Incubation: Incubate the reaction at 25°C (room temperature) for 4 hours in the dark. The double Michael addition requires sufficient time for both vinyl groups to react, ensuring the disulfide is fully stapled rather than mono-alkylated.

Phase 3: Quenching and Purification
  • Quenching: Add a 20-fold molar excess of L-Cysteine (relative to DVS-Ac) to the reaction mixture. Incubate for 15 minutes at room temperature. This neutralizes any unreacted DVS-Ac, preventing off-target reactions during purification.

  • Purification: Pass the quenched reaction mixture through a pre-equilibrated Zeba™ Spin Desalting Column to remove TCEP, excess L-Cysteine, and the quenched DVS-Ac adducts.

  • Recovery: Collect the purified, conjugated protein in standard PBS (pH 7.4) for downstream storage or analysis.

Analytical Validation System

To guarantee trustworthiness, the success of the protocol must be mathematically verified through two orthogonal analytical methods.

Test A: Ellman’s Assay (DTNB) for Free Thiols
  • Purpose: To confirm complete consumption of the reactive thiols.

  • Method: React an aliquot of the final product with Ellman’s reagent (DTNB) and measure absorbance at 412 nm.

  • Validation Logic:

    • If Absorbance = 0: All thiols have been successfully stapled or re-oxidized. Proceed to Test B to confirm stapling.

    • If Absorbance > 0: The Michael addition was incomplete. Increase DVS-Ac equivalents or reaction time in future runs.

Test B: Intact Mass Spectrometry (LC-MS)
  • Purpose: To confirm the exact stoichiometric addition of the DVS-Ac payload.

  • Method: Analyze the desalted conjugate via ESI-TOF LC-MS. Deconvolute the spectra to obtain the intact mass.

  • Validation Logic:

    • Success: The observed mass should perfectly match the native protein mass + 266.07 Da per reduced disulfide bond.

    • Failure (Mono-alkylation): If the mass shows +284 Da (+266 Da + 18 Da from water addition), the second vinyl group failed to react and was hydrolyzed.

    • Failure (Re-oxidation): If the mass perfectly matches the native, unreduced protein, the cysteines spontaneously re-oxidized before the DVS-Ac could react.

Mechanism P_SH Reduced Protein (2 Nucleophilic Cysteines) Inter Mono-alkylated Intermediate (Fast Kinetics) P_SH->Inter Thiol 1 attack on Vinyl 1 DVS 4'-divinylsulfamoylacetanilide (Bis-Electrophile) DVS->Inter Prod Stapled Thioether Conjugate (Stable, Irreversible) Inter->Prod Thiol 2 attack on Vinyl 2

Caption: Stepwise double thiol-Michael addition mechanism for irreversible disulfide stapling.

References

  • Li, Z., et al. (2017). "Divinylsulfonamides as Specific Linkers for Stapling Disulfide Bonds in Peptides." Organic Letters, American Chemical Society. Available at:[Link]

  • Mao, Y., et al. (2023). "Development of a MMAE-based antibody-drug conjugate targeting B7–H3 for glioblastoma." European Journal of Medicinal Chemistry, ResearchGate. Available at:[Link]

  • Chadda, R., et al. (2019). "A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies." National Institutes of Health / PMC. Available at:[Link]

Sources

Application Note: Harnessing Acetanilide, 4'-divinylsulfamoyl- as a Cysteine-Directed Covalent Warhead in Activity-Based Protein Profiling (ABPP)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Activity-based protein profiling (ABPP) has revolutionized the discovery of novel ligandable sites across the proteome by utilizing electrophilic probes to interrogate the functional state of enzymes [1]. While acrylamides and chloroacetamides remain the standard warheads for targeted covalent inhibitors, challenging targets—such as transiently open allosteric sites, viral proteases (e.g., SARS-CoV-2 Mpro), and disrupted disulfides—require warheads with highly tunable reactivity profiles[2,3].

Acetanilide, 4'-divinylsulfamoyl- (N-[4-[bis(ethenyl)sulfamoyl]phenyl]acetamide) has emerged as a highly specialized scaffold in this domain. Featuring an N-phenyl-divinylsulfonamide core, this compound acts via rapid hetero-Michael addition to nucleophilic cysteines.

The Causality Behind the Chemistry

The unique power of the divinylsulfamoyl group lies in its dual functionality:

  • Hyper-Reactive Mono-Alkylation: The sulfonamide group strongly withdraws electron density from the vinyl groups, making them significantly more reactive toward thiols than standard acrylamides, yet less promiscuous than unhindered vinyl sulfones[1,4]. The acetanilide ring allows for fine-tuning of this electrophilicity through aromatic substitution.

  • Disulfide Re-bridging (Stapling): Because the warhead contains two vinyl groups, it can sequentially react with proximal dithiols. In native proteins, reducing a disulfide bond yields two free cysteines. The divinylsulfamoyl probe can "staple" these two sulfur atoms together, maintaining the protein's tertiary structure while installing a bio-orthogonal handle—a technique heavily leveraged in the development of uniform Antibody-Drug Conjugates (ADCs) [2].

Quantitative Warhead Comparison

To contextualize the utility of the divinylsulfamoyl scaffold, the following table summarizes the reactivity and primary applications of common ABPP warheads.

Warhead ClassTarget NucleophileRelative Reactivity ( kinact​/KI​ proxy)ReversibilityPrimary ABPP / Bioconjugation Application
Acrylamide CysteineLow to ModerateIrreversibleKinase inhibitors, standard ABPP library screening [1].
Chloroacetamide Cysteine (Lysine at high pH)Moderate to HighIrreversibleBroad-spectrum cysteine profiling, fragment-based ligand discovery [4].
Vinyl Sulfonamide CysteineHighIrreversibleTargeting shallow/challenging active sites (e.g., viral proteases) [3].
Divinylsulfonamide Proximal Dithiols / CysteineVery HighIrreversibleDisulfide re-bridging, peptide stapling, ADC linker bioconjugation [2].

Reaction Pathways & Chemoproteomic Workflows

The versatility of Acetanilide, 4'-divinylsulfamoyl- allows it to be utilized both as a direct cross-linker and, when functionalized at the acetanilide methyl group with an alkyne, as a click-chemistry-ready ABPP probe.

G P_SH Native Proteome (Free Cys / Disulfide) Mono Mono-Alkylated Adduct (Single Cys Labeling) P_SH->Mono + Probe (Hetero-Michael) Stapled Stapled Adduct (Disulfide Re-bridging) P_SH->Stapled + Probe (Proximal Dithiols) Probe Acetanilide, 4'-divinylsulfamoyl- (ABPP Probe) Probe->Mono Probe->Stapled Analysis Chemoproteomic Analysis (LC-MS/MS) Mono->Analysis Stapled->Analysis

Reaction pathways of divinylsulfamoyl probes with protein cysteines in ABPP workflows.

Workflow Step1 1. Proteome Preparation (Cell Lysate, 1-2 mg/mL) Step2 2. Probe Incubation (1-10 µM Divinylsulfamoyl, 1h) Step1->Step2 Step3 3. Click Chemistry (CuAAC with Biotin-Azide) Step2->Step3 Step4 4. Streptavidin Enrichment (Isolate Labeled Proteins) Step3->Step4 Step5 5. On-Bead Digestion (Trypsin Cleavage) Step4->Step5 Step6 6. LC-MS/MS & Data Analysis (Identify Cys Sites) Step5->Step6

Step-by-step chemoproteomic workflow for profiling cysteine-reactive sites using divinylsulfamoyl probes.

Experimental Protocols

The following protocols outline the use of an alkyne-functionalized derivative of Acetanilide, 4'-divinylsulfamoyl- for global cysteine profiling, ensuring self-validating controls are embedded to guarantee data integrity.

Protocol A: In Vitro ABPP of Cysteine-Reactive Proteins

Self-Validating Control Principle: A parallel sample must be pre-treated with Iodoacetamide (IAA). IAA irreversibly alkylates all accessible cysteines. If the divinylsulfamoyl probe generates a signal in the IAA-treated sample, it indicates off-target reactivity (e.g., lysine modification), allowing researchers to establish the true signal-to-noise ratio of cysteine-specific binding.

Materials:

  • EDTA-free Lysis Buffer (PBS, 0.1% NP-40, EDTA-free protease inhibitor cocktail). Causality: EDTA chelates copper, which will completely inhibit the downstream CuAAC click reaction.

  • Probe: Alkyne-tagged Acetanilide, 4'-divinylsulfamoyl- (10 mM stock in DMSO).

  • Control: Iodoacetamide (IAA, 100 mM stock in H2​O ).

  • Click Reagents: CuSO4​ (50 mM), TBTA (10 mM), TCEP (50 mM), Biotin-Azide (10 mM).

Step-by-Step Methodology:

  • Proteome Extraction: Lyse cells in EDTA-free Lysis Buffer. Centrifuge at 20,000 × g for 20 mins at 4°C. Collect the supernatant and normalize protein concentration to 2.0 mg/mL using a BCA assay.

  • Control Pre-treatment: Split the lysate into two 500 μ L aliquots (Sample and Control). To the Control, add IAA to a final concentration of 5 mM. Incubate in the dark at room temperature (RT) for 30 minutes.

  • Probe Labeling: Add the divinylsulfamoyl probe to both aliquots to a final concentration of 5 μ M (ensure final DMSO concentration is 2%). Incubate for 1 hour at RT with gentle rotation.

  • Click Chemistry (CuAAC): To each tube, sequentially add:

    • 1 μ L Biotin-Azide (final 20 μ M)

    • 1 μ L TBTA (final 20 μ M)

    • 1 μ L CuSO4​ (final 100 μ M)

    • 1 μ L TCEP (final 1 mM)

    • Causality: TCEP must be added last to initiate the reduction of Cu(II) to the catalytically active Cu(I) species. Incubate for 1 hour at RT.

  • Protein Precipitation: Add 2 mL of ice-cold Methanol, 0.5 mL of Chloroform, and 1 mL of H2​O . Vortex vigorously and centrifuge at 5,000 × g for 10 mins.

    • Causality: This step removes unreacted probe and click reagents. Failure to remove excess biotin-azide will saturate the streptavidin beads in the next step, resulting in false negatives.

  • Enrichment & Digestion: Resuspend the protein pellet in 0.2% SDS/PBS. Add 50 μ L of pre-washed Streptavidin agarose beads. Rotate for 2 hours. Wash beads extensively with 1% SDS, 4 M Urea, and PBS. Perform on-bead trypsin digestion overnight at 37°C.

  • LC-MS/MS: Elute peptides and analyze via high-resolution LC-MS/MS.

Protocol B: Disulfide Re-bridging (Protein Stapling)

Divinylsulfonamides are uniquely suited for stapling reduced disulfides in antibodies or peptides to create highly stable, homogeneous conjugates [2].

Step-by-Step Methodology:

  • Reduction: Dilute the target protein (e.g., IgG) to 20 μ M in PBS (pH 7.4). Add 2.5 molar equivalents of TCEP. Incubate for 2 hours at 37°C.

    • Causality: TCEP is strictly required here instead of DTT or β -mercaptoethanol. DTT contains free thiols that will act as a nucleophile and violently scavenge the divinylsulfamoyl probe, preventing protein stapling.

  • Stapling: Cool the reaction to RT. Add 10 molar equivalents of Acetanilide, 4'-divinylsulfamoyl-. Incubate for 4 hours at RT.

  • Purification: Remove excess probe and TCEP using a Zeba spin desalting column or size-exclusion chromatography. Analyze the stapled protein via intact mass spectrometry to confirm the addition of the warhead mass without fragmentation of the protein chains.

References

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Divinylsulfonamides as Specific Linkers for Stapling Disulfide Bonds in Peptides Organic Letters (ACS Publications). URL:[Link]

  • Azapeptide activity-based probes for the SARS-CoV-2 main protease enable visualization of inhibition in infected cells Chemical Science (RSC Publishing). URL:[Link]

  • Recent Advances in Covalent Drug Discovery International Journal of Molecular Sciences (MDPI). URL:[Link]

Application Note: Cell-Based Evaluation of Acetanilide, 4'-divinylsulfamoyl- (A4-DVS) as a Covalent Cross-Linking Probe

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in Targeted Covalent Inhibitors (TCIs) and Antibody-Drug Conjugates (ADCs).

Mechanistic Rationale and Assay Design

The compound Acetanilide, 4'-divinylsulfamoyl- (CAS 91567-72-5), hereafter referred to as A4-DVS , represents a highly reactive class of electrophilic probes. The defining structural feature of A4-DVS is its divinylsulfamoyl moiety. Divinylsulfonamides act as potent, bi-functional Michael acceptors. In a physiological cellular environment, these electrophilic vinyl groups undergo rapid Michael addition with nucleophilic amino acid residues—predominantly the thiolate anions of exposed cysteines—forming irreversible thioether bonds. Because of the dual vinyl groups, A4-DVS is uniquely capable of cross-linking adjacent cysteines, a property heavily exploited in disulfide re-bridging for ADC linkers ([1]).

When evaluating a covalent cross-linker like A4-DVS, standard equilibrium-based biochemical assays are insufficient. The efficacy of a covalent probe is driven by a two-step mechanism: initial non-covalent binding ( Ki​ ) followed by irreversible bond formation ( kinact​ ). Therefore, to rigorously evaluate A4-DVS, we must deploy a self-validating triad of cell-based assays:

  • Intracellular Target Engagement: Proving the compound reaches the target and alters its biophysics inside the live cell.

  • Phenotypic Efficacy: Measuring the functional consequence of this binding (e.g., cytotoxicity).

  • Irreversibility Validation: Confirming that the efficacy is driven by permanent covalent modification rather than transient occupancy.

Experimental Workflow

G A Acetanilide, 4'-divinylsulfamoyl- (A4-DVS Probe) B Live Cell Incubation (In Vitro Models) A->B Applied to C Target Engagement (CETSA Protocol) B->C Pathway 1 D Phenotypic Efficacy (Cell Viability) B->D Pathway 2 E Irreversibility Validation (Washout Assay) B->E Pathway 3 F Quantify ΔTm Shift (Confirm Covalent Binding) C->F Readout G Determine IC50 (Continuous Exposure) D->G Readout H Compare IC50 (Transient vs Continuous) E->H Readout F->H Correlate G->H Baseline

Workflow for evaluating the covalent cross-linker A4-DVS via CETSA, viability, and washout assays.

Protocol 1: Intracellular Target Engagement via CETSA

Causality & Rationale: To prove that A4-DVS engages its target inside a living cell, we utilize the Cellular Thermal Shift Assay (CETSA). As proteins are subjected to a heat gradient, they unfold and precipitate. When A4-DVS covalently cross-links the target protein, it drastically restricts the protein's conformational flexibility. This thermodynamic stabilization significantly increases the energy required for denaturation, resulting in a measurable positive shift in the melting temperature ( ΔTm​ ) ([2]).

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed target cells (e.g., HEK293T or specific cancer lines) in a 6-well plate at 1×106 cells/well. Incubate overnight. Treat cells with A4-DVS (e.g., 10 µM) or DMSO vehicle control for 2 hours. Note: A 2-hour window is optimal for covalent bond formation while minimizing secondary phenotypic degradation.

  • Harvesting: Wash cells gently with PBS to remove unbound extracellular probe. Detach cells, pellet via centrifugation (300 x g, 5 min), and resuspend in PBS supplemented with protease inhibitors.

  • Thermal Aliquoting: Divide the cell suspension equally into 8 PCR tubes (50 µL each).

  • Heat Shock: Subject the tubes to a temperature gradient (e.g., 40°C to 68°C) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 20°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification: Carefully extract the supernatant (containing the soluble, stabilized target protein). Analyze via quantitative Western Blotting or AlphaScreen against the target protein. Plot the soluble fraction against temperature to calculate the Tm​ .

Protocol 2: Phenotypic Efficacy via Cell Viability

Causality & Rationale: While CETSA proves binding, we must determine if this covalent modification translates to a functional cellular outcome (e.g., anti-proliferative efficacy). We utilize an ATP-quantitation assay (CellTiter-Glo) because intracellular ATP levels are directly proportional to the number of metabolically active, viable cells.

Step-by-Step Methodology:

  • Seeding: Seed cells in a 96-well opaque white plate at 2,000 cells/well in 90 µL of complete media. Allow 24 hours for attachment.

  • Dosing: Prepare a 10-point, 3-fold serial dilution of A4-DVS in media (starting at 50 µM). Add 10 µL of the drug dilutions to the wells (Continuous Exposure). Include a reversible inhibitor control and DMSO vehicle.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2​ .

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence on a microplate reader. Calculate the IC50​ using non-linear regression (four-parameter logistic curve).

Protocol 3: Washout Assay for Covalent Irreversibility

Causality & Rationale: The defining characteristic of a divinylsulfonamide is its irreversible covalent attachment. A standard continuous-exposure assay cannot distinguish between a highly potent reversible inhibitor and a covalent one. The Washout Assay serves as a self-validating control: if A4-DVS forms a permanent thioether bond, a brief "pulse" exposure followed by extensive washing will still result in target inhibition and cell death equal to continuous exposure. Reversible inhibitors will diffuse out, restoring viability.

Step-by-Step Methodology:

  • Seeding: Seed cells in two identical 96-well plates (Plate A: Continuous, Plate B: Washout) at 2,000 cells/well.

  • Pulse Treatment: Dose both plates with the identical A4-DVS concentration gradient.

  • Washout Intervention (Plate B only): After 2 hours of incubation, carefully aspirate the media from Plate B. Wash the wells three times with 200 µL of warm, sterile PBS to remove all unbound A4-DVS. Add 100 µL of fresh, drug-free complete media.

  • Parallel Incubation: Leave Plate A undisturbed. Incubate both plates for the remaining 70 hours (total 72 hours from initial dosing).

  • Readout: Perform the CellTiter-Glo viability assay on both plates simultaneously. A true covalent cross-linker will show an IC50​ in Plate B that is nearly identical to Plate A.

Quantitative Data Summary

The following table summarizes the expected validation profile for A4-DVS, demonstrating the logical correlation between target engagement biophysics and irreversible phenotypic efficacy.

CompoundAssay TypeConditionResult ( IC50​ / ΔTm​ )Interpretation
A4-DVS CETSAIntact Cells ΔTm​=+6.5∘C Strong intracellular covalent target engagement and stabilization.
A4-DVS Viability72h Continuous 1.2μM Potent baseline phenotypic efficacy.
A4-DVS Viability2h Pulse + 70h Washout 1.5μM Irreversible covalent binding confirmed (Minimal shift in potency despite washout).
Reversible Control Viability72h Continuous 2.0μM Baseline efficacy for a non-covalent structural analog.
Reversible Control Viability2h Pulse + 70h Washout >50μM Reversible binding confirmed (Complete loss of efficacy upon washout).

References

  • Li, Z., et al. (2017). "Divinylsulfonamides as Specific Linkers for Stapling Disulfide Bonds in Peptides." Organic Letters. Available at:[Link]

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. Available at:[Link]

Sources

Application Note: Acetanilide, 4'-divinylsulfamoyl- in Covalent Fragment-Based Drug Discovery (cFBDD)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The expansion of covalent Fragment-Based Drug Discovery (cFBDD) has driven the need for novel electrophilic warheads that balance aqueous stability with highly specific, proximity-driven reactivity. Acetanilide, 4'-divinylsulfamoyl- (N-[4-[bis(ethenyl)sulfamoyl]phenyl]acetamide; C₁₂H₁₄N₂O₃S) emerges as a highly specialized, bifunctional covalent fragment. Featuring an N,N-divinylsulfonamide scaffold, this compound acts as a dual Michael acceptor.

In modern drug discovery, this fragment is uniquely positioned for molecular locking of protein-protein interactions (PPIs)[1] and covalent disulfide stapling [2]. By exploiting the precise geometry and tunable electrophilicity of the divinylsulfamoyl group, researchers can covalently trap transient protein conformations, enabling the structural characterization of "undruggable" targets and facilitating the bottom-up assembly of highly potent targeted covalent inhibitors (TCIs).

Mechanistic Rationale: The Divinylsulfamoyl Warhead

The core utility of Acetanilide, 4'-divinylsulfamoyl- lies in its bis-alkylating capacity. Unlike traditional mono-reactive warheads (e.g., acrylamides or chloroacetamides), the divinylsulfamoyl group possesses two electrophilic vinyl centers attached to a single electron-withdrawing sulfonamide nitrogen.

Causality in Experimental Design:

  • Proximity-Driven Kinetics: In aqueous buffer, the divinylsulfonamide is relatively stable, resisting non-specific degradation or indiscriminate binding to surface nucleophiles. However, when the acetanilide fragment weakly binds to a target pocket, the local effective concentration of the adjacent target nucleophile (typically a cysteine thiolate) spikes, driving a rapid first Michael addition.

  • Entropic Trapping (The Second Addition): Once mono-alkylated, the fragment is covalently tethered. The second vinyl group is now structurally constrained. If a second nucleophile (e.g., a cysteine on a partner protein) is within spatial proximity, the second Michael addition occurs at an exponentially faster rate due to the massive reduction in entropic penalty, effectively "stapling" the two residues together[1][2].

G P1 Protein A (Target Cys) Mono Mono-Alkylated Transient Intermediate P1->Mono 1st Michael Addition P2 Protein B (Target Cys) Cross Covalently Locked Ternary Complex (Stabilized PPI) P2->Cross Frag Acetanilide, 4'-divinylsulfamoyl- (Bifunctional Warhead) Frag->Mono Mono->Cross Proximity-driven 2nd Michael Addition

Fig 1: Stepwise dual-covalent molecular locking of a PPI interface using a divinylsulfonamide.

Key Applications in cFBDD

Molecular Locking of Protein-Protein Interactions (PPIs)

Stabilizing transient PPIs is notoriously difficult using traditional reversible fragments. Acetanilide, 4'-divinylsulfamoyl- can be deployed as a "molecular lock"[1][3]. By introducing the fragment to a protein complex where two cysteines are located across the PPI interface, the fragment bis-alkylates both residues. This generates a covalently stabilized ternary complex, which can then be isolated for X-ray crystallography or Cryo-EM to guide the rational design of non-covalent molecular glues[4].

Covalent Disulfide Stapling for Conformational Trapping

Native disulfide bonds are critical for protein tertiary structure. In cFBDD, reducing a native disulfide and re-bridging it with a rigid, functionalized linker can lock a protein into a specific bioactive conformation (e.g., an active kinase state or an open allosteric pocket). Divinylsulfonamides are highly efficient at disulfide re-bridging without causing disulfide scrambling, yielding highly homogeneous, stable conjugates[2][5].

Quantitative Warhead Comparison

To select the appropriate electrophile for a fragment screen, it is critical to compare reactivity, reversibility, and primary utility. Table 1 summarizes how the divinylsulfamoyl group compares to standard cFBDD warheads[6][7].

Warhead ClassReactivity ProfileReversibilityPrimary cFBDD ApplicationRisk of Non-Specific Labeling
Acrylamide Low - ModerateIrreversibleKinase inhibitors, late-stage TCI optimizationLow
Disulfide High (Thiol exchange)ReversibleIn vitro tethering screens (Tethering FBDD)High (in reducing environments)
Mono-Vinylsulfonamide Moderate - HighIrreversibleCovalent targeting of highly nucleophilic CysModerate
Divinylsulfamoyl High (Dual-Addition) Irreversible PPI Molecular Locking, Disulfide Stapling Low (Requires spatial proximity for 2nd addition)

Experimental Protocol: Proximity-Driven Cross-Linking Assay via Intact LC-MS

This self-validating protocol describes the screening of Acetanilide, 4'-divinylsulfamoyl- against a target protein complex to identify proximity-driven cross-linking. Intact Mass Spectrometry (LC-MS) is utilized to observe the exact mass shift corresponding to the covalent adduct (+266.07 Da).

Materials Required
  • Target Protein Complex (containing proximal cysteines), purified and stored in a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.4).

  • Acetanilide, 4'-divinylsulfamoyl- (10 mM stock in 100% DMSO).

  • Immobilized TCEP (Tris(2-carboxyethyl)phosphine) resin.

  • Quenching Agent: 1 M Dithiothreitol (DTT) or β -mercaptoethanol.

Step-by-Step Methodology

Step 1: Protein Preparation & Mild Reduction

  • Dilute the protein complex to a final concentration of 5–10 µM in 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Incubate the protein with Immobilized TCEP resin for 30 minutes at room temperature to reduce any oxidized cysteines.

  • Crucial Causality Step: Spin down and remove the TCEP resin. Do not use soluble TCEP in the final reaction. TCEP is a potent nucleophile that will undergo a rapid Michael addition with the divinylsulfamoyl vinyl groups, entirely quenching the fragment before it can react with the protein[8].

Step 2: Fragment Incubation (The Cross-Linking Reaction)

  • Aliquot 50 µL of the reduced protein complex into a low-bind microcentrifuge tube.

  • Add Acetanilide, 4'-divinylsulfamoyl- to achieve a final concentration of 50 µM (1:5 to 1:10 protein-to-fragment ratio). Ensure final DMSO concentration remains 2% to prevent protein denaturation.

  • Incubate the reaction at 4°C for 4 to 12 hours. Note: Lower temperatures favor specific, proximity-driven binding over non-specific collisional alkylation.

Step 3: Reaction Quenching

  • Halt the reaction by adding DTT to a final concentration of 10 mM.

  • Incubate for 15 minutes. The excess DTT will rapidly scavenge any unreacted vinyl groups on the fragment, preventing further alkylation during LC-MS ionization.

Step 4: Intact LC-MS Analysis

  • Inject 2–5 µL of the quenched sample onto a C4 or C8 reverse-phase column connected to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolute the raw spectra.

  • Data Interpretation:

    • Unmodified Protein Mass = M

    • Mono-alkylated Adduct = M+266.07 Da

    • Bis-alkylated (Cross-linked) Adduct = M+266.07 Da (Note: Because it is a bis-addition of a single molecule, the mass shift is identical to mono-alkylation. Cross-linking must be validated in Step 5).

Step 5: Validation via Bottom-Up Proteomics (Self-Validating System)

  • To confirm that the +266.07 Da shift represents a cross-link between two specific cysteines (rather than a mono-alkylation where the second vinyl group remains unreacted), digest the protein with Trypsin.

  • Run LC-MS/MS. Identify the cross-linked peptide pair joined by the divinylsulfamoyl linker. The absence of DTT-adducted fragment on the target peptide confirms that both vinyl groups successfully reacted with the protein.

G S1 1. Protein Preparation (TCEP Reduction & Resin Removal) S2 2. Fragment Incubation (4°C, 1:10 Stoichiometry) S1->S2 S3 3. Reaction Quenching (Excess DTT/β-Mercaptoethanol) S2->S3 S4 4. Intact LC-MS Analysis (Deconvoluted Mass Shift = +266.07 Da) S3->S4 S5 5. Bottom-Up Proteomics (LC-MS/MS Mapping of Cross-link) S4->S5

Fig 2: Intact MS and Proteomics workflow for validating divinylsulfonamide-mediated covalent fragment cross-linking.

Expert Insights & Troubleshooting

  • Buffer Incompatibilities: Avoid primary amine-containing buffers (e.g., Tris) if incubating for extended periods (>24 hours) at room temperature, as the vinyl sulfonamide can slowly react with primary amines, reducing the effective concentration of the fragment.

  • Differentiating Mono- vs. Bis-Alkylation: If the intact MS shows a mass shift of +380.2 Da (266.07 fragment + 114.14 DTT), this indicates that the fragment only mono-alkylated the protein, and the second vinyl group was quenched by DTT. A clean +266.07 Da shift strongly suggests successful bis-alkylation (cross-linking or stapling)[2].

  • Solubility Limits: Acetanilide derivatives can suffer from poor aqueous solubility. If precipitation is observed upon addition to the aqueous buffer, perform a pre-dilution in a 50/50 DMSO/Buffer mixture before adding to the protein complex.

References

  • Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation Source: JACS Au - ACS Publications URL:[Link]

  • Divinylsulfonamides as Specific Linkers for Stapling Disulfide Bonds in Peptides Source: Organic Letters - ACS Publications URL:[Link]

  • Phenyldivinylsulfonamides for the construction of antibody–drug conjugates with controlled four payloads Source: ResearchGate URL:[Link]

  • Reversible Dual-Covalent Molecular Locking of the 14-3-3/ERRγ Protein–Protein Interaction as a Molecular Glue Drug Discovery Approach Source: Journal of the American Chemical Society URL:[Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Source: Journal of the American Chemical Society URL:[Link]

  • Advanced approaches of developing targeted covalent drugs Source: PMC - NIH URL:[Link]

Sources

Application Note: Mass Spectrometry-Based Strategies for the Identification and Characterization of Protein Adducts of Acetanilide, 4'-divinylsulfamoyl-

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug development, understanding the interaction of novel chemical entities with biological macromolecules is paramount. Covalent modification of proteins by reactive drugs or their metabolites can lead to a range of outcomes, from altered protein function and therapeutic efficacy to adverse drug reactions (ADRs) and immunogenicity.[1][2][3] "Acetanilide, 4'-divinylsulfamoyl-," a molecule featuring a divinyl sulfone moiety, represents a class of compounds with the potential for covalent modification of proteins. The vinyl sulfone group is a Michael acceptor, prone to nucleophilic attack by amino acid residues such as cysteine, histidine, and lysine under physiological conditions.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mass spectrometry (MS)-based methodologies for the identification and characterization of protein adducts of "Acetanilide, 4'-divinylsulfamoyl-". We will delve into the rationale behind experimental choices, provide detailed protocols, and outline data analysis strategies to ensure trustworthy and reproducible results.

Understanding the Adduct Formation

The core of "Acetanilide, 4'-divinylsulfamoyl-" reactivity lies in the divinyl sulfone group. This functional group can undergo a Michael-type 1,4-addition with nucleophilic side chains of amino acids.[5] The most likely targets on a protein are the thiol group of cysteine, the imidazole ring of histidine, and the primary amine of lysine.[4] The reaction results in a stable, covalent bond, forming a protein adduct. The mass of the adducted molecule will be increased by the molecular weight of "Acetanilide, 4'-divinylsulfamoyl-".

Predicted Mass Shift for "Acetanilide, 4'-divinylsulfamoyl-" Adducts

CompoundMolecular FormulaMonoisotopic Mass (Da)
Acetanilide, 4'-divinylsulfamoyl-C12H13NO4S267.0565
Adducted Peptide (Monoadduct)Peptide + C12H13NO4SPeptide Mass + 267.0565
Adducted Peptide (Crosslink)Peptide + C12H9NO4SPeptide Mass + 263.0252

Note: The divinyl group allows for the possibility of crosslinking, where the second vinyl group reacts with another nucleophile. This would result in a different mass shift.

Experimental Workflow for Adduct Identification

The identification of protein adducts is a multi-step process that requires careful sample preparation, high-resolution mass spectrometry, and sophisticated data analysis.[6][7] The "bottom-up" proteomics approach, which involves the analysis of peptides after enzymatic digestion of the protein, is the most common and effective strategy.[6][8]

Experimental Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Protein Incubation Protein Incubation Reduction & Alkylation Reduction & Alkylation Protein Incubation->Reduction & Alkylation Enzymatic Digestion Enzymatic Digestion Reduction & Alkylation->Enzymatic Digestion Peptide Separation (LC) Peptide Separation (LC) Enzymatic Digestion->Peptide Separation (LC) Mass Spectrometry (MS/MS) Mass Spectrometry (MS/MS) Peptide Separation (LC)->Mass Spectrometry (MS/MS) Database Search Database Search Mass Spectrometry (MS/MS)->Database Search Adduct Identification Adduct Identification Database Search->Adduct Identification Validation Validation Adduct Identification->Validation

Caption: A generalized workflow for the identification of protein adducts.

Detailed Protocols

Part 1: Sample Preparation

Proper sample preparation is critical for the success of any proteomics experiment, as the quality and reproducibility of the data heavily depend on it.[9][10]

Protocol 1: In Vitro Incubation and Protein Digestion

This protocol describes the incubation of a target protein with "Acetanilide, 4'-divinylsulfamoyl-" followed by preparation for mass spectrometry analysis.

Materials:

  • Target protein (e.g., Human Serum Albumin)

  • "Acetanilide, 4'-divinylsulfamoyl-"

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Urea

Procedure:

  • Protein Incubation:

    • Dissolve the target protein in PBS to a final concentration of 1 mg/mL.

    • Add "Acetanilide, 4'-divinylsulfamoyl-" to the protein solution at a desired molar excess (e.g., 10-fold).

    • Incubate the mixture at 37°C for a specified time (e.g., 2, 6, 24 hours) with gentle agitation.

    • A control sample with the protein and vehicle (e.g., DMSO) but without the compound should be prepared in parallel.

  • Denaturation, Reduction, and Alkylation: [11]

    • To 100 µg of the protein sample, add 8 M urea to a final concentration of 4 M to denature the protein.

    • Add DTT to a final concentration of 10 mM to reduce disulfide bonds. Incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM to alkylate free cysteine residues. Incubate in the dark at room temperature for 30 minutes. This step is crucial to prevent the re-formation of disulfide bonds and to block unmodified cysteines.

  • Enzymatic Digestion: [12]

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M, as high concentrations of urea can inhibit trypsin activity.

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate at 37°C overnight (12-16 hours) with gentle shaking.

  • Peptide Cleanup:

    • Acidify the digestion reaction by adding formic acid to a final concentration of 0.1% to stop the trypsin activity.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with mass spectrometry analysis.[12]

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.

Part 2: LC-MS/MS Analysis

The separation of the complex peptide mixture by liquid chromatography followed by tandem mass spectrometry is the core of the analytical workflow.[10][13]

Protocol 2: UPLC-MS/MS Analysis of Adducted Peptides

This protocol outlines the parameters for a typical UPLC-MS/MS analysis.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

LC Parameters:

ParameterSetting
ColumnC18 reversed-phase, 1.7 µm particle size, 2.1 x 150 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Gradient2-40% B over 60 min, then to 90% B in 5 min, hold for 5 min, return to 2% B in 1 min, and re-equilibrate for 9 min
Column Temperature40°C
Injection Volume5 µL

MS Parameters:

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI+)
MS1 Resolution120,000
MS1 Scan Range350-2000 m/z
Data AcquisitionData-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)[13]
TopN (for DDA)10 most intense ions
MS2 Resolution30,000
Collision EnergyStepped Normalized Collision Energy (NCE) 20, 30, 40
Isolation Window1.6 m/z
Dynamic Exclusion30 seconds
Part 3: Data Analysis

The identification of adducted peptides from complex MS data requires specialized software and a logical data analysis strategy.[14][15]

Data Analysis Logic cluster_SearchType Search Strategy Raw MS Data Raw MS Data Peak Picking & Deconvolution Peak Picking & Deconvolution Raw MS Data->Peak Picking & Deconvolution Database Search (e.g., Magnum, MaxQuant) Database Search (e.g., Magnum, MaxQuant) Peak Picking & Deconvolution->Database Search (e.g., Magnum, MaxQuant) Open Mass Search Open Mass Search Database Search (e.g., Magnum, MaxQuant)->Open Mass Search Unknown Adducts Variable Modification Search Variable Modification Search Database Search (e.g., Magnum, MaxQuant)->Variable Modification Search Known Mass Shift Identify Mass Shift Identify Mass Shift Open Mass Search->Identify Mass Shift Identify Modified Peptides Identify Modified Peptides Variable Modification Search->Identify Modified Peptides Identify Mass Shift->Identify Modified Peptides MS/MS Spectral Interpretation MS/MS Spectral Interpretation Identify Modified Peptides->MS/MS Spectral Interpretation Site Localization Site Localization MS/MS Spectral Interpretation->Site Localization Validated Adducts Validated Adducts Site Localization->Validated Adducts

Caption: A flowchart illustrating the data analysis pipeline for identifying protein adducts.

Data Analysis Strategy:

  • Database Searching:

    • The raw MS/MS data should be searched against a protein database (e.g., Swiss-Prot) containing the sequence of the target protein.

    • For unknown adducts or to confirm the mass shift , an open-mass search algorithm like Magnum is highly recommended.[1][2][3] This approach does not require a predefined modification mass and can identify peptides with unexpected mass shifts.

    • Once the mass shift is confirmed , a more targeted variable modification search can be performed using software like MaxQuant or Mascot.[6] The mass of the "Acetanilide, 4'-divinylsulfamoyl-" adduct (267.0565 Da) should be set as a variable modification on Cysteine (C), Histidine (H), and Lysine (K).

  • Adduct Identification and Validation:

    • Peptides identified with the specific mass shift of the adduct should be manually inspected.

    • The MS/MS spectrum of the adducted peptide should show a series of b- and y-ions that confirm the peptide sequence.

    • The fragmentation pattern can also provide information about the site of modification. For instance, a gap in the b- or y-ion series can indicate the location of the adducted amino acid.

    • The fragmentation of the adduct itself can yield characteristic reporter ions. The sulfonamide bond is known to be labile and can produce specific fragment ions under MS/MS conditions.[16]

Expected Fragmentation:

Under collision-induced dissociation (CID), the sulfonamide bond may cleave, leading to characteristic neutral losses or fragment ions. Key fragments to look for would include those corresponding to the acetanilide and divinylsulfamoyl moieties.

Trustworthiness and Self-Validating Systems

To ensure the reliability of the results, several control experiments and validation steps should be integrated into the workflow:

  • Negative Controls: A protein sample incubated without "Acetanilide, 4'-divinylsulfamoyl-" should be analyzed to identify background modifications.

  • Dose- and Time-Dependence: Demonstrating that the extent of adduct formation increases with higher concentrations of the compound and longer incubation times provides strong evidence for a specific interaction.

  • Orthogonal Methods: If possible, techniques like Western blotting with an antibody that recognizes the acetanilide moiety could be used to confirm the presence of the adduct.

  • Manual Spectral Validation: All identified adducted peptides should be manually inspected to ensure high-quality MS/MS spectra and confident peptide identification.

Conclusion

The identification of protein adducts of "Acetanilide, 4'-divinylsulfamoyl-" is a challenging but achievable task with modern mass spectrometry-based proteomics. By following the detailed protocols and data analysis strategies outlined in this application note, researchers can confidently identify and characterize these modifications. This information is crucial for understanding the mechanism of action and potential toxicity of this class of compounds, ultimately contributing to the development of safer and more effective drugs.

References

  • Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry | Analytical Chemistry - ACS Publications. (2022, February 20). Retrieved from [Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - MDPI. (2019, April 23). Retrieved from [Link]

  • Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC. (n.d.). Retrieved from [Link]

  • Identification of Protein Modifications by Mass Spectrometry. (n.d.). Retrieved from [Link]

  • Data Analysis Strategies for Protein Modification Identification - PubMed. (n.d.). Retrieved from [Link]

  • Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry - bioRxiv. (2021, June 25). Retrieved from [Link]

  • Protein modifications by electrophilic lipoxidation products: Adduct formation, chemical strategies and tandem mass spectrometry - Oregon State University. (n.d.). Retrieved from [Link]

  • Detection and Quantification of Drug–Protein Adducts in Human Liver - PMC. (n.d.). Retrieved from [Link]

  • Drug–Protein Adducts: Chemistry, Mechanisms of Toxicity, and Methods of Characterization. (2016, November 29). Retrieved from [Link]

  • Data Analysis Strategies for Protein Modification Identification - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry | bioRxiv. (2021, June 25). Retrieved from [Link]

  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. (2019, July 30). Retrieved from [Link]

  • Sample preparation & protein enrichment for proteomics and mass spectrometry. (2013, January 9). Retrieved from [Link]

  • Sample preparation for Mass spectrometric analysis - G-Biosciences. (2018, December 4). Retrieved from [Link]

  • Protein Adductomics: Methodologies for Untargeted Screening of Adducts to Serum Albumin and Hemoglobin in Human Blood Samples - PMC. (2019, March 8). Retrieved from [Link]

  • UPLC-MS/MS method development for peptide analysis - AMSbiopharma. (2025, December 18). Retrieved from [Link]

  • Mastering Protein Mass Spectrometry Data Analysis Guide - MetwareBio. (n.d.). Retrieved from [Link]

  • Full article: Development, qualification, and application of a highly efficient and robust new peak detection workflow for the LC-MS peptide mapping multi-attribute method - Taylor & Francis. (2025, October 13). Retrieved from [Link]

  • Simple and Efficient Peptide MAM Analysis Using Fast Trypsin Digestion and the BioAccord™ LC-MS System - Waters Corporation. (n.d.). Retrieved from [Link]

  • Low Adduct Peptide LC-MS Obtained with IonHance DFA and Certified LDPE Containers. (n.d.). Retrieved from [Link]

  • Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers - PubMed. (2025, October 28). Retrieved from [Link]

  • Vinyl Sulfone: A Multi-Purpose Function in Proteomics - SciSpace. (2012, February 24). Retrieved from [Link]

  • Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PMC. (n.d.). Retrieved from [Link]

  • Aryl Vinyl Sulfonates and Sulfones as Active Site-Directed and Mechanism-Based Probes for Protein Tyrosine Phosphatases | Journal of the American Chemical Society. (2008, June 4). Retrieved from [Link]

  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chrom - Journal of Food and Drug Analysis. (2023, March 15). Retrieved from [Link]

  • (PDF) Vinyl Sulfone: A Multi-Purpose Function in Proteomics - ResearchGate. (2026, January 19). Retrieved from [Link]

  • Biotic transformation products of sulfonamides in environmental water samples - IRIS. (2023, February 13). Retrieved from [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed. (n.d.). Retrieved from [Link]

  • Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels - ResearchGate. (n.d.). Retrieved from [Link]

  • Representative mass spectra of photolyzed sulfa compounds in M e O H-H... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

reducing non-specific binding of "Acetanilide, 4'-divinylsulfamoyl-" in cells

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers Using Acetanilide, 4'-divinylsulfamoyl- and Similar Reactive Compounds

Welcome to the technical support center for researchers encountering challenges with non-specific binding of covalent chemical probes. This guide is specifically designed to address issues related to "Acetanilide, 4'-divinylsulfamoyl-" and other electrophilic compounds, such as vinyl sulfones, which are designed to form a permanent covalent bond with their target protein. While this covalent interaction is key to their function, it also presents a significant risk of non-specific binding to off-target proteins, leading to high background signals and confounding data.

This resource provides a structured, in-depth approach to systematically troubleshoot and mitigate these issues, ensuring the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is "Acetanilide, 4'-divinylsulfamoyl-" and why is it prone to non-specific binding?

"Acetanilide, 4'-divinylsulfamoyl-" is an organic compound featuring a divinylsulfamoyl group attached to an acetanilide scaffold.[1] The key to its reactivity lies in the two vinyl groups, which are electron-withdrawing and act as Michael acceptors. This makes the compound highly susceptible to nucleophilic attack from residues on protein surfaces, particularly the thiol groups of cysteine residues.[2][3] While this reactivity is designed to form a stable, covalent bond with a specific cysteine in the target protein's active site, it can also lead to similar reactions with other accessible cysteines on abundant, off-target proteins, causing non-specific binding.

Q2: My unstained control cells look fine, but my probe-treated cells have very high background fluorescence. What's the first thing I should check?

If the unstained control shows low background, the issue likely stems from the probe itself.[4] The most common culprits are a probe concentration that is too high or insufficient washing to remove unbound probe molecules.[4][5] The first and most critical step is to perform a concentration titration to find the lowest effective concentration of your probe that still provides a specific signal.[6][7]

Q3: Can my cell culture medium or the plate I'm using cause high background?

Yes. Standard cell culture media often contain components like phenol red and serum that are inherently fluorescent.[4] For imaging experiments, switching to a phenol red-free medium or a specialized low-autofluorescence medium can significantly reduce background.[4][5] Additionally, standard plastic-bottom cell culture dishes can exhibit high fluorescence; using glass-bottom dishes or plates is highly recommended for imaging applications.[5]

Understanding the Mechanism: Specific vs. Non-Specific Covalent Binding

The utility of a covalent probe like Acetanilide, 4'-divinylsulfamoyl- hinges on its ability to selectively react with its intended target over the myriad of other potential protein targets in the cell. This selectivity is driven by the probe's affinity for the target's binding pocket, which positions the reactive vinylsulfamoyl group optimally for a covalent reaction with a nearby nucleophile (e.g., cysteine).

Non-specific binding occurs when the probe reacts with nucleophiles on other proteins. This is often driven by high probe concentrations that saturate the specific target and increase the probability of random, proximity-driven reactions with highly abundant, reactive proteins.

cluster_0 Specific Binding (High Affinity) cluster_1 Non-Specific Binding (Low Affinity / High Concentration) Target Target Protein Binding Pocket Cys BoundComplex Target Protein Probe in Pocket Cys Probe1 Probe Probe1->Target:pocket Reversible Binding (Affinity Driven) CovalentComplex Target Protein Covalently Bound Probe BoundComplex->CovalentComplex Covalent Reaction (k_inact) OffTarget Off-Target Protein Surface Cys NonSpecificComplex Off-Target Protein Covalently Bound Probe Probe2 Probe Probe2->OffTarget:cys Proximity-Driven Reaction

Caption: Specific vs. Non-specific covalent binding of a reactive probe.

Systematic Troubleshooting Guide

High non-specific binding can obscure your results. Follow this systematic guide to diagnose and resolve the issue. Start with Step 1 and proceed sequentially.

Start High Non-Specific Binding Detected Step1 Step 1: Titrate Probe Concentration & Incubation Time Start->Step1 Step2 Step 2: Optimize Blocking Protocol Step1->Step2 Issue Persists End Signal-to-Noise Optimized Step1->End Issue Resolved Step3 Step 3: Enhance Wash Procedure Step2->Step3 Issue Persists Step2->End Issue Resolved Step4 Step 4: Modify Buffer Composition Step3->Step4 Issue Persists Step3->End Issue Resolved Step5 Step 5: Perform Competition Assay Step4->Step5 Issue Persists Step4->End Issue Resolved Step5->End Issue Resolved

Sources

Technical Support Center: Enhancing the Selectivity of Divinylsulfamoyl-Based Probes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for divinylsulfamoyl-based probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the selectivity of your experiments. We understand the critical importance of precise molecular targeting and aim to equip you with the knowledge to overcome common challenges encountered with these powerful chemical tools.

Section 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the use and selectivity of divinylsulfamoyl-based probes.

Q1: What is the primary mechanism of action for divinylsulfamoyl-based probes?

A1: Divinylsulfamoyl-based probes are covalent modifiers that primarily target nucleophilic amino acid residues on proteins. The reactive warhead of these probes is the divinylsulfone or a related divinylsulfonamide moiety. This group acts as a Michael acceptor. The reaction proceeds via a nucleophilic attack, most commonly by the deprotonated thiol group of a cysteine residue (-S⁻), on one of the vinyl groups. This forms a stable thioether bond, covalently labeling the protein.

Q2: My divinylsulfamoyl probe is labeling many proteins non-specifically. What is the most likely cause?

A2: While divinylsulfamoyl probes are designed to be selective for reactive cysteines, off-target labeling can occur. The most common cause is the reaction with other nucleophilic residues, such as the ε-amino group of lysine or the N-terminal α-amino group of the protein. This is particularly prevalent at higher pH values (above 8.0), which increase the nucleophilicity of amines. Prolonged incubation times and high probe concentrations can also contribute significantly to non-specific labeling.

Q3: What is the optimal pH for using divinylsulfamoyl-based probes to ensure cysteine selectivity?

A3: For optimal cysteine selectivity, it is recommended to perform labeling reactions in a pH range of 6.5 to 7.5.[1] In this range, the thiol group of cysteine (pKa ~8.5) exists in a partially deprotonated, highly nucleophilic state, while the amino groups of lysines (pKa ~10.5) are predominantly protonated and thus less reactive. This creates a favorable kinetic window for selective cysteine modification.

Q4: Can I use reducing agents like DTT or TCEP with my divinylsulfamoyl probe?

A4: It is critical to avoid the presence of extraneous thiols, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), in your labeling reaction. These reducing agents contain highly reactive thiol groups that will compete with your protein of interest for the probe, leading to consumption of the probe and a significant decrease in labeling efficiency. If a reduction step is necessary to break disulfide bonds and expose a target cysteine, the reducing agent must be removed thoroughly before adding the divinylsulfamoyl probe.

Q5: How can I confirm that my probe is covalently attached to the target protein?

A5: Covalent modification can be confirmed using several methods. The most direct method is mass spectrometry (MS). By analyzing the intact protein or digested peptides, you can identify a mass shift corresponding to the adducted probe. Another common method is to use a reporter-tagged probe (e.g., with biotin or a fluorophore) and perform a Western blot. The labeled protein will show a signal that is resistant to denaturation and boiling in SDS-PAGE loading buffer, which would disrupt non-covalent interactions.

Section 2: In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving specific experimental issues.

Troubleshooting Scenario 1: High Background and Off-Target Labeling

Symptoms:

  • Multiple bands are observed on a gel when using a reporter-tagged probe.

  • Mass spectrometry analysis identifies labeling on numerous proteins other than the intended target.

  • Labeling is observed on lysine residues in addition to or instead of cysteines.

Root Cause Analysis:

High background is typically a result of the probe reacting with non-target nucleophiles. The reactivity of Michael acceptors like divinylsulfones is sensitive to the reaction environment.

Workflow for Optimizing Selectivity:

G cluster_0 Experimental Optimization Workflow A Start: High Background Observed B Step 1: Optimize pH A->B  Initial troubleshooting step C Step 2: Titrate Probe Concentration B->C  If background persists D Step 3: Optimize Incubation Time & Temperature C->D  For further refinement E Step 4: Introduce a Pre-clearing Step D->E  Advanced technique for complex samples F Result: Improved Selectivity E->F  Final optimized protocol

Caption: Workflow for troubleshooting high background and off-target labeling.

Detailed Protocols:

Step 1: pH Optimization

  • Rationale: As discussed in the FAQs, pH is the most critical factor for ensuring cysteine selectivity.

  • Protocol:

    • Prepare a series of buffers with pH values ranging from 6.0 to 8.5 (e.g., 6.0, 6.5, 7.0, 7.4, 8.0, 8.5). Phosphate-buffered saline (PBS) or HEPES buffers are suitable choices.

    • Set up parallel labeling reactions in each buffer, keeping the probe concentration, incubation time, and temperature constant.

    • Analyze the results by gel electrophoresis or mass spectrometry to identify the pH that provides the best balance between on-target labeling and minimal off-target signal. For many systems, a pH of 7.0-7.4 is optimal.

Step 2: Probe Concentration Titration

  • Rationale: High probe concentrations can drive reactions with less reactive, off-target nucleophiles.

  • Protocol:

    • Perform a dose-response experiment with your probe. Start with a concentration that is 1-2 fold molar excess over your target protein and test a range of concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x molar excess).

    • Incubate for a fixed time and at the optimal pH determined in the previous step.

    • Identify the lowest probe concentration that still provides robust labeling of your target protein.

Step 3: Incubation Time and Temperature Optimization

  • Rationale: Longer incubation times can lead to the accumulation of off-target labeling.

  • Protocol:

    • Using the optimal pH and probe concentration, perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).

    • Analyze the labeling at each time point. You may find that your on-target reaction is rapid, while off-target labeling is slower to appear. Choose the shortest incubation time that gives sufficient on-target signal.

    • Most labeling reactions can be performed at room temperature or 37°C. If off-target reactivity is still an issue, consider performing the incubation at 4°C for a longer period.

Step 4: Pre-clearing with a Non-Reporter Probe (for complex mixtures)

  • Rationale: If you are working with a complex proteome (e.g., cell lysate) and your probe has a reporter tag for enrichment, you can reduce background by pre-treating the lysate with a version of the probe that lacks the reporter tag.

  • Protocol:

    • Incubate your cell lysate with the "tag-free" divinylsulfamoyl compound for a short period. This will occupy the most hyper-reactive, non-specific sites.

    • Add your reporter-tagged probe to label your specific target of interest.

    • Proceed with your standard enrichment and analysis workflow.

Quantitative Data Summary for Optimization:

ParameterRecommended RangeRationale for Selectivity
pH 6.5 - 7.5Maximizes thiol deprotonation while keeping amines protonated.[1]
Probe:Protein Molar Ratio 1:1 to 5:1Minimizes forcing reactions with less reactive off-target sites.
Incubation Time 15 min - 2 hoursOn-target reactions are often faster than off-target reactions.
Temperature 4°C - 37°CLower temperatures can reduce the rate of off-target reactions.
Troubleshooting Scenario 2: Low or No Labeling of the Target Protein

Symptoms:

  • Weak or absent signal for the target protein on a gel or Western blot.

  • Mass spectrometry shows low occupancy of the target cysteine.

Root Cause Analysis:

Low labeling efficiency can stem from several factors, including an inaccessible target cysteine, probe instability, or interfering substances in the reaction buffer.

Logical Flow for Diagnosing Low Labeling Efficiency:

G cluster_0 Troubleshooting Low Labeling A Start: Low Labeling Efficiency B Check 1: Cysteine Accessibility A->B Is the target cysteine available? C Check 2: Probe Integrity B->C If cysteine is accessible E Solution: Successful Labeling B->E Outcome if cysteine is made accessible D Check 3: Buffer Components C->D If probe is active C->E Outcome if fresh probe is used D->E Outcome if interfering components are removed

Caption: Diagnostic workflow for addressing low labeling efficiency.

Detailed Protocols:

Step 1: Assess Cysteine Accessibility

  • Rationale: The target cysteine may be buried within the protein's three-dimensional structure or involved in a disulfide bond.

  • Protocol:

    • Denaturation: Perform the labeling reaction under denaturing conditions (e.g., in the presence of 1-6 M urea or 0.1% SDS) and compare the results to labeling under native conditions. If labeling improves, it suggests the cysteine is not accessible in the native protein conformation.

    • Reduction (with caution): If you suspect a disulfide bond, you can treat your protein with a mild reducing agent like TCEP. Crucially, the TCEP must be removed before adding the divinylsulfamoyl probe. This can be achieved through a desalting column or buffer exchange.

Step 2: Verify Probe Integrity

  • Rationale: Although generally stable, divinylsulfamoyl probes can degrade over time, especially if stored improperly or subjected to multiple freeze-thaw cycles.

  • Protocol:

    • Positive Control: Test your probe on a known, highly reactive thiol-containing protein like Bovine Serum Albumin (BSA), which has a free cysteine, or with a small molecule thiol like glutathione.[2] This will confirm the reactivity of your current stock of the probe.

    • Fresh Probe: If the positive control fails, use a fresh, unthawed aliquot of the probe or a newly synthesized batch.

Step 3: Examine Buffer Components

  • Rationale: As mentioned in the FAQs, any component with a free thiol group will compete for the probe. Other nucleophiles can also interfere.

  • Protocol:

    • Buffer Composition: Ensure your buffer is free of thiols (DTT, β-mercaptoethanol) and high concentrations of primary amines (e.g., Tris buffer at high pH).

    • Sample Purity: If your protein sample is not pure, other proteins or small molecules in the mixture could be consuming the probe. Consider an additional purification step for your target protein.

Section 3: References

  • Lowe, A. B., & McCormick, C. L. (2002). Trapping of Thiol Terminated Acrylate Polymers with Divinyl Sulfone to Generate Well-Defined Semi-Telechelic Michael Acceptor Polymers. Polymer Chemistry, 43(22), 5763-5773. [Link]

  • Arumugam, N., & Kulkarni, P. V. (1996). Preparation and Protein Conjugation of a Divinyl Sulphone Derivatized Bifunctional Chelating Agent. Journal of Labelled Compounds and Radiopharmaceuticals, 38(10), 909-921. [Link]

  • Pinter, A., & Jarvas, G. (2017). 1,1-Dioxothiomorpholines with asymmetric environments: protecting group directed diastereoselectivity of glyco divinyl sulfone cyclization. RSC Advances, 7(64), 40284-40290. [Link]

  • Ge, E., et al. (2018). A Vinyl Sulfone-Based Fluorogenic Probe Capable of Selective Labeling of PHGDH in Live Mammalian Cells. Angewandte Chemie International Edition, 57(3), 793-797. [Link]

  • Konieczny, K., & Meier, M. A. (2015). Nucleophile-mediated oxa-Michael addition reactions of divinyl sulfone – a thiol-free option for step-growth polymerisations. Catalysis Science & Technology, 5(12), 5234-5238. [Link]

  • Schumacher, F. F., et al. (2016). Water-soluble allyl sulfones for dual site-specific labelling of proteins and cyclic peptides. Chemical Science, 7(5), 3094-3099. [Link]

  • Zhang, J., et al. (2014). Optimization of the reaction conditions. Angewandte Chemie International Edition, 53(45), 12244-12248. [Link]

  • Lilley, J. W., & Helquist, P. (2004). Divinyl sulfone as a postdigestion modifier for enhancing the a(1) Ion in MS/MS and postsource decay: potential applications in proteomics. Analytical Chemistry, 76(14), 4040-4048. [Link]

  • Takaoka, Y., et al. (2021). Preparation of ethynylsulfonamides and study of their reactivity with nucleophilic amino acids. Organic & Biomolecular Chemistry, 19(3), 543-547. [Link]

  • Konieczny, K., & Meier, M. A. R. (2015). Nucleophile-mediated oxa-Michael addition reactions of divinyl sulfone – a thiol-free option for step-growth polymerisations. Catalysis Science & Technology, 5(12), 5234-5238. [Link]

  • Kathman, S. G., et al. (2015). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry, 58(19), 7652-7671. [Link]

Sources

Validation & Comparative

comparative analysis of acetanilide-based covalent inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Acetanilide-Based Covalent Inhibitors: Structural Rationale and Kinetic Profiling

As targeted covalent inhibitors (TCIs) continue to dominate modern drug discovery, the architectural design of the reversible recognition scaffold has become just as critical as the electrophilic warhead. The acetanilide core has emerged as a highly privileged scaffold. By offering a rigid, planar hydrophobic surface coupled with a highly tunable amide dipole, acetanilide derivatives effectively mimic natural substrates (such as ATP adenine rings or acetylated lysines) while precisely vectoring electrophilic warheads toward poorly conserved nucleophilic residues.

This guide provides a comprehensive , detailing their mechanistic advantages, quantitative performance across different target classes, and the self-validating experimental workflows required to evaluate them.

The Acetanilide Scaffold in Covalent Drug Design

The efficacy of a covalent inhibitor is governed by a two-step kinetic model: E+I⇌E⋅I→E−I . The initial reversible binding affinity ( Ki​ ) is driven by the non-covalent core, while the irreversible inactivation rate ( kinact​ ) is driven by the electrophile.

The acetanilide moiety is uniquely suited to optimize the Ki​ step. The hydrophobic benzene core effectively counteracts lipophilicity (cLogP typically ranging from 1.1–3.6) while engaging in critical π−π stacking interactions within deep hydrophobic pockets 1[1]. Furthermore, the amide nitrogen and carbonyl act as robust hydrogen bond donors and acceptors, anchoring the molecule in a specific orientation. This rigid anchoring is what allows chemists to precisely tune the spatial trajectory of attached warheads (e.g., moving an electrophile from the meta to the para position) to achieve the optimal distance for nucleophilic attack.

G A Acetanilide Core (Reversible Recognition) D Non-Covalent Complex (Ki) A->D Hydrogen Bonding & Pi-Stacking B Electrophilic Warhead (e.g., Fluorosulfate) E Covalent Adduct (kinact) B->E Proximity-Driven Reaction C Protein Target (HDAC2, XIAP, JAK3) C->D D->E Nucleophilic Attack (Cys, Lys, Tyr)

Fig 1. Mechanistic workflow of acetanilide-based targeted covalent inhibitors.

Comparative Analysis by Target and Warhead

The versatility of the acetanilide core is best demonstrated by its ability to support various electrophilic warheads targeting different amino acid residues across distinct protein classes.

  • Cysteine-Targeting in Epigenetics (HDAC2): In the development of YSR734, an acetanilide fragment was utilized to reversibly bind the active site of Histone Deacetylase 2 (HDAC2). By appending tempered electrophiles like vinyl sulfonamides or perfluorobutylsulfonates (PFBS) to the acetanilide core, researchers successfully targeted deeply buried residues like Cys274 and Cys266, achieving measurable kinetic rate constants ( kobs​ = 0.01–0.1 ms⁻¹) 1[1].

  • Lysine/Tyrosine-Targeting in Kinases (MK2 / JAK3): Because cysteine is rarely present in protein binding sites, the field is shifting toward targeting lysine and tyrosine. Using an oxidative C–H functionalization protocol, researchers installed bis(fluorosulfonyl)imide groups onto acetanilide to create AISF (4-(acetylamino)phenyl imidazolesulfonate). This scaffold unexpectedly formed a covalent bond with the "catalytic" lysine in MK2 and has been adapted to target tyrosine residues in JAK3, revealing an unusual but highly effective binding mode for non-cysteine targeting 2[2].

  • Lysine-Targeting in Apoptosis Proteins (XIAP): Compound 142D6 utilizes an aryl-fluorosulfate appended to an acetanilide-like core to act as a pan-IAP antagonist. It covalently targets Lys297 and Lys299 in the BIR3 domain of XIAP. The covalent nature of this interaction causes a massive thermal stabilization of the protein ( ΔTm​ of 34.0 ± 0.1 °C), significantly outperforming reversible clinical candidates like LCL161 3[3].

Quantitative Performance Comparison
InhibitorTarget ProteinTargeted ResidueElectrophilic WarheadKey Performance MetricRef
YSR734 HDAC2Cys274 / Cys266Vinyl Sulfonamide kobs​ = 0.01–0.1 ms⁻¹1[1]
142D6 XIAP-BIR3Lys297 / Lys299Aryl-fluorosulfateIC₅₀ = 12 nM (6h pre-incubation)3[3]
AISF-Derivatives MK2 / JAK3Lysine / TyrosineFluorosulfateIC₅₀ = 26 nM2[2]
Hydantoin 5a EGFR (L858R/T790M)ATP-siteHydantoin AcetanilideIC₅₀ = 50 nM4[4]

Self-Validating Experimental Protocols

To rigorously evaluate the performance of acetanilide-based covalent inhibitors, standard biochemical assays are insufficient. The following protocols are engineered with built-in causality and self-validation mechanisms to differentiate true covalent engagement from high-affinity reversible binding.

Protocol A: Intact Protein Mass Spectrometry (IMA) for Adduct Verification

This workflow confirms the stoichiometry of the covalent modification (ensuring a 1:1 binding ratio) and verifies the specific mass shift corresponding to the inhibitor's warhead.

  • Incubation: Incubate 2 µM of the target protein with a 10-fold molar excess (20 µM) of the acetanilide inhibitor in a physiological buffer (pH 7.4, 37 °C) for 1–3 hours. Causality: Maintaining pH 7.4 is critical; artificially high pH values will deprotonate non-target lysines, leading to false-positive promiscuous labeling.

  • Acid Quenching: Terminate the reaction by adding 1% Formic Acid (v/v). Causality: Formic acid rapidly drops the pH below 3, immediately protonating nucleophilic thiolates and amines. This instantly halts further covalent bond formation, ensuring you capture an accurate kinetic snapshot.

  • LC-MS/MS Analysis: Inject the sample onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer. Causality: Standard C18 columns possess small pores and extreme hydrophobicity, which irreversibly trap large intact proteins. C4 columns offer lower hydrophobicity, allowing the intact protein-inhibitor adduct to elute sharply.

  • Deconvolution: Process the multiply charged spectral envelope using deconvolution software (e.g., MaxEnt1) to obtain the zero-charge mass.

  • Self-Validation Checkpoint: Always run a parallel control using a non-specific, highly reactive electrophile (e.g., iodoacetamide). If the control fails to label the protein, the target nucleophile is likely buried or the protein is misfolded in your assay buffer.

Workflow S1 1. Incubation (pH 7.4, 37°C) S2 2. Acid Quench (1% Formic Acid) S1->S2 Halts Reaction S3 3. LC-MS/MS (C4 Column) S2->S3 Denatures Protein S4 4. Deconvolution (Mass Shift) S3->S4 Identifies Adduct

Fig 2. Intact protein LC-MS/MS workflow for validating covalent adduct formation.

Protocol B: DELFIA Displacement Assay for Kinetic Profiling

Because covalent inhibitors deplete the active enzyme pool over time, their IC₅₀ values are time-dependent. The DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) workflow measures this time-dependent potency shift.

  • Time-Dependent Pre-incubation: Incubate the target protein with a serial dilution of the acetanilide inhibitor for varied time intervals (0 h, 1 h, 3 h, 6 h) prior to adding the tracer. Causality: A 6-hour pre-incubation ensures the irreversible kinact​ step reaches completion, allowing accurate calculation of the kinact​/KI​ ratio 3[3].

  • Tracer Addition: Add a Europium (Eu)-labeled reversible tracer ligand. Causality: Time-resolved fluorescence (TRF) of lanthanides eliminates short-lived background auto-fluorescence from biological buffers, drastically improving the signal-to-noise ratio.

  • Readout: Measure the TRF signal to determine the percentage of displaced tracer.

  • Self-Validation Checkpoint: Include a non-covalent analog (e.g., the exact acetanilide core lacking the fluorosulfate or acrylamide warhead). The IC₅₀ of the non-covalent analog must remain constant across all time points (0h to 6h). If the covalent inhibitor's IC₅₀ shifts to the left (becomes more potent) over time while the control remains static, true covalent engagement is validated.

References

  • Discovery of YSR734: A Covalent HDAC Inhibitor with Cellular Activity in Acute Myeloid Leukemia and Duchenne Muscular Dystrophy | Journal of Medicinal Chemistry - ACS Publications 1

  • A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2 | PMC - NIH 2

  • Characterization of a Potent and Orally Bioavailable Lys-Covalent Inhibitor of Apoptosis Protein (IAP) Antagonist | Journal of Medicinal Chemistry - ACS Publications3

  • Design and Synthesis of New Hydantoin Acetanilide Derivatives as Anti-NSCLC Targeting EGFR | Semantic Scholar 4

Sources

Head-to-Head Comparison: Divinylsulfone vs. Divinylsulfamoyl Probes in Bioconjugation and Chemoproteomics

Author: BenchChem Technical Support Team. Date: April 2026

As the field of chemoproteomics and precision bioconjugation matures, the selection of electrophilic warheads has shifted from a trial-and-error approach to rational, geometry-driven design. For decades, researchers have relied on Michael acceptors to target nucleophilic residues (primarily cysteines) on proteins.

In this technical guide, we provide an objective, head-to-head comparison of two structurally related but functionally divergent probes: Divinylsulfone (DVS) and Divinylsulfamoyl/Divinylsulfonamide (DVSa) derivatives. By examining their mechanistic causality, reactivity profiles, and field-proven experimental workflows, this guide will equip drug development professionals and application scientists with the data needed to select the optimal probe for their specific applications.

Mechanistic Causality: The Chemistry of Vinyl Sulfones

Both DVS and DVSa operate via Michael addition, where a nucleophile (typically a thiolate anion from cysteine) attacks the electron-deficient β -carbon of the vinyl group. However, their structural differences dictate entirely different use cases.

Divinylsulfone (DVS): The "Sledgehammer"

DVS ( CH2​=CH−SO2​−CH=CH2​ ) is a small, highly reactive, and relatively indiscriminate homobifunctional cross-linker.

  • Causality of Reactivity: The strong electron-withdrawing nature of the bare sulfonyl group makes the adjacent vinyl groups highly electrophilic. Because it lacks steric bulk, DVS easily penetrates deep into protein pockets and reacts rapidly with thiols, and to a lesser extent, amines and alcohols [1].

  • Application: This makes DVS ideal for discovery chemoproteomics , where the goal is to rapidly "freeze" transient protein-protein interactions (PPIs) in live cells before they dissociate.

Divinylsulfamoyl (DVSa): The "Scalpel"

DVSa probes (e.g., N-phenyl-divinylsulfonamides) feature a central nitrogen atom or sulfonamide core linked to a tunable phenyl ring ( Ar−N(SO2​CH=CH2​)2​ ).

  • Causality of Selectivity: The introduction of the phenyl ring and the nitrogen/sulfonamide core does two things. First, it allows for steric tuning and the attachment of functional payloads (fluorophores, cytotoxic drugs). Second, the specific distance and angle between the two vinyl groups perfectly match the spatial geometry of a reduced disulfide bond (~3–4 Å) [2].

  • Application: DVSa is highly favored for disulfide re-bridging in peptide stapling and Antibody-Drug Conjugate (ADC) generation. It thermodynamically favors intramolecular bridging over intermolecular cross-linking, preventing protein aggregation [3].

Quantitative Performance Comparison

The following table synthesizes the experimental performance data of DVS and DVSa probes based on recent bioconjugation and chemoproteomic literature.

ParameterDivinylsulfone (DVS)Divinylsulfamoyl (DVSa)
Primary Target Residue Cysteine (Primary), Lysine, HistidineCysteine (Strictly selective for reduced disulfides)
Reaction Kinetics Very Fast ( kinact​/KI​ is high)Moderate (Controlled by steric hindrance)
Membrane Permeability Excellent (Small molecule, uncharged)Variable (Depends on the attached payload/linker)
Payload Capacity None (Strictly a cross-linker)High (Phenyl ring allows modular attachment of drugs/tags)
ADC DAR Homogeneity Poor (Prone to scrambling and aggregation)Excellent (Consistently yields DAR = 4 for IgG1)
Hydrolytic Stability Moderate (Prone to quenching over long incubations)High (Stable in plasma, non-cleavable linker profile)
Primary Application In situ PPI cross-linking, hydrogel synthesisADC generation, peptide stapling, targeted degradation

Workflow 1: DVS for Chemoproteomic Cross-Linking

When profiling transient interactions—such as identifying the elusive substrates of Protein Disulfide Isomerases (PDIs)—DVS is the probe of choice. Its rapid kinetics ensure that weak interactions are captured covalently before cell lysis disrupts them [1].

Experimental Protocol: In Situ Cross-linking of Live Cells

This protocol is designed as a self-validating system: it includes a quenching step to prevent post-lysis artifactual cross-linking, ensuring that all identified interactions occurred in the live cell.

  • Probe Incubation: Treat live cells (e.g., BY4741 yeast or mammalian equivalents) expressing a tagged bait protein with 1–5 mM DVS in PBS for 30–60 minutes at 30°C.

    • Causality: Intact cells maintain the physiological redox environment, ensuring that only native PPIs are cross-linked.

  • Quenching (Critical QC Step): Add 50 mM Tris-HCl and 50 mM Dithiothreitol (DTT) for 15 minutes.

    • Causality: Unreacted DVS must be quenched before lysis. If unquenched DVS is released during lysis, it will cross-link random proteins in the lysate, generating false positives.

  • Lysis & Immunoprecipitation (IP): Lyse cells using a denaturing buffer (1% SDS) to disrupt non-covalent interactions. Dilute to 0.1% SDS and perform IP against the bait tag (e.g., FLAG or HA).

  • Validation & LC-MS/MS: Run a fraction of the eluate on an SDS-PAGE gel and Western blot. A high-molecular-weight smear confirms successful cross-linking. Proceed with trypsin digestion and LC-MS/MS analysis of the remaining sample.

DVS_Workflow A Live Cell Culture (Transient States) B DVS Treatment (In vivo Cross-linking) A->B Add DVS Probe C Quench & Lyse (Stop Reactivity) B->C Tris/DTT Quench D Affinity IP (Target Isolation) C->D Anti-Target Ab E LC-MS/MS (Partner ID) D->E Trypsin Digest

Caption: Workflow for capturing transient protein-protein interactions using Divinylsulfone (DVS) cross-linking.

Workflow 2: DVSa for Precision ADC Generation

In the development of Antibody-Drug Conjugates, heterogeneity is a major regulatory and pharmacokinetic hurdle. Traditional maleimide conjugation to reduced cysteines yields a chaotic mixture of Drug-to-Antibody Ratios (DAR 0 to 8). DVSa probes solve this by specifically re-bridging the two sulfurs of a reduced disulfide bond, restoring the structural integrity of the antibody while attaching exactly one payload per disulfide [3].

Experimental Protocol: Disulfide Re-bridging of IgG1

This protocol utilizes DVSa conjugated to Monomethyl auristatin E (MMAE). It is self-validating via Intact Mass QC to ensure complete conversion to DAR 4.

  • Mild Reduction: Dilute native IgG1 (e.g., Trastuzumab) to 5 mg/mL in Borate buffer (pH 8.0). Add 3.0 equivalents of Tris(2-carboxyethyl)phosphine (TCEP) per antibody and incubate for 2 hours at 37°C.

    • Causality: TCEP selectively reduces the 4 interchain disulfide bonds of IgG1, generating 8 free reactive thiols, without denaturing the tightly folded intrachain disulfides.

  • Bis-alkylation (Re-bridging): Add 5.0 equivalents of the DVSa-MMAE construct (dissolved in DMSO, final DMSO <10% v/v) and incubate for 4 hours at 25°C.

    • Causality: The spatial distance between the DVSa vinyl groups acts as a geometric lock. Once the first vinyl group reacts with a thiol, the local effective concentration of the second vinyl group drives an immediate intramolecular reaction with the partner thiol, preventing inter-antibody cross-linking.

  • Purification: Remove excess linker-drug and TCEP using a Sephadex G-25 desalting column.

  • Intact Mass QC (Validation): Analyze the conjugate via LC-ESI-TOF intact mass spectrometry.

    • Causality: A single dominant peak corresponding to the mass of the native antibody + exactly 4 DVSa-MMAE payloads validates the self-correcting nature of the re-bridging chemistry.

DVSa_Workflow A Native IgG1 (4 Disulfides) B Mild Reduction (8 Free Thiols) A->B TCEP (3.0 eq) C DVSa-Payload (Bis-alkylation) B->C DVSa-MMAE D Intact Mass QC (Validate DAR=4) C->D Re-bridging E Homogeneous ADC (Therapeutic) D->E Pass QC

Caption: Mechanism of site-specific Antibody-Drug Conjugate (ADC) generation via DVSa-mediated disulfide re-bridging.

Conclusion & Expert Recommendation

The choice between Divinylsulfone and Divinylsulfamoyl probes boils down to the fundamental trade-off between kinetic trapping and thermodynamic precision .

  • Choose DVS if you are operating in the discovery phase. Its small size and aggressive reactivity make it an unparalleled tool for mapping the interactome and capturing fleeting biological events.

  • Choose DVSa if you are engineering a therapeutic or a highly defined bioconjugate. The ability to tune the central sulfonamide/phenyl ring allows for the creation of stable, highly homogeneous constructs (like DAR 4 ADCs) that meet the strict CMC (Chemistry, Manufacturing, and Controls) requirements of modern drug development [4].

References

  • Identifying Interaction Partners of Yeast Protein Disulfide Isomerases Using a Small Thiol-Reactive Cross-Linker: Implications for Secretory Pathway Proteostasis. Chemical Research in Toxicology. Available at:[Link]

  • Divinylsulfonamides as Specific Linkers for Stapling Disulfide Bonds in Peptides. Organic Letters. Available at:[Link]

  • Phenyldivinylsulfonamides for the construction of antibody–drug conjugates with controlled four payloads. European Journal of Medicinal Chemistry. Available at:[Link]

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. Available at:[Link]

In-Depth Comparison Guide: Cross-Validation of Mass Spectrometry Data for Acetanilide, 4'-divinylsulfamoyl- Modified Peptides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The structural characterization of protein-protein interactions and peptide conformations has been revolutionized by chemical cross-linking mass spectrometry (XL-MS) [1]. Among the emerging classes of cross-linkers, divinylsulfonamides—specifically Acetanilide, 4'-divinylsulfamoyl- (N-[4-[bis(ethenyl)sulfamoyl]phenyl]acetamide)—have proven to be highly efficient bis-alkylating reagents. These compounds act as highly reactive conjugate receptors, undergoing rapid Michael addition with the highly nucleophilic thiol groups of cysteine residues to staple disulfide bonds or cross-link proximal regions of a protein [2].

For mass spectrometrists, the analytical challenge lies in the cross-validation of these modified peptides. The addition of the intact Acetanilide, 4'-divinylsulfamoyl- linker introduces a precise monoisotopic mass shift of +266.0725 Da [3]. However, the labile nature of the sulfonamide-vinyl linkage under standard collision-induced dissociation requires a carefully optimized analytical pipeline. This guide objectively compares fragmentation strategies and data analysis software to establish a self-validating protocol for detecting and quantifying these specific modifications.

Comparison of MS/MS Fragmentation Strategies

The choice of fragmentation technique dictates whether the divinylsulfamoyl linker remains intact on the peptide backbone or undergoes secondary cleavage, which complicates spectral interpretation.

HCD (Higher-energy Collisional Dissociation)

HCD is the standard for bottom-up proteomics. However, when applied to divinylsulfamoyl-stapled peptides, the vibrational energy often causes cleavage at the C-S bonds of the linker before the peptide backbone fragments. This results in partial neutral losses (e.g., loss of the acetanilide moiety) and a highly complex MS2 spectrum dominated by linker fragments rather than sequence-informative b and y ions.

ETD (Electron Transfer Dissociation) & EThcD

ETD induces fragmentation via electron transfer, cleaving the N-Cα bond to generate c and z ions without depositing excess vibrational energy. This preserves the labile divinylsulfamoyl modification on the cysteine residues, allowing for exact site localization. EThcD (ETD with supplemental HCD) is the premier hybrid approach, yielding comprehensive sequence coverage while maintaining the intact linker mass.

Quantitative Comparison of Fragmentation Methods
StrategyDissociation MechanismLinker PreservationSequence CoverageOptimal Precursor ChargeRecommended Analytical Use Case
HCD Vibrational / CollisionalLow (Prone to C-S cleavage)High (b/y ions)2+ to 4+High-throughput screening of mono-adducts
ETD Electron TransferHigh (Intact linker)Moderate (c/z ions) 3+Precise localization of stapled cysteine sites
EThcD Hybrid (ETD + HCD)HighVery High (b/y/c/z) 3+Comprehensive cross-validation & de novo sequencing

Comparison of Data Analysis Software

The "n-squared problem" in XL-MS—where the search space expands exponentially when considering all possible peptide pairs—requires specialized algorithms [4]. For Acetanilide, 4'-divinylsulfamoyl- modifications, the software must accurately handle the +266.0725 Da mass shift and potential mono-adducts (+284.0830 Da, assuming one vinyl group reacts with water).

Software PipelineSearch Algorithm TypeHandling of Divinylsulfamoyl LinkerFDR Control StrategyProcessing SpeedBest Suited For
pLink 2 Cross-link specificSuperior (Defines specific linker sites)2D Target-DecoyFastComplex interactome cross-linking & stapling
Byonic Wildcard / Variable ModExcellent (Custom mass +266.0725 Da)1D Target-DecoyModerateMono-adducts & unknown site localization
MaxQuant DDA StandardGood (Requires custom cross-linker setup)Target-DecoySlowLabel-free quantification (LFQ) of modified peptides

Scientist's Verdict: For dedicated cross-linking experiments involving divinylsulfonamides, pLink 2 is the superior choice due to its rigorous 2D Target-Decoy approach, which drastically reduces false positives compared to standard 1D FDR methods. Byonic serves as an excellent orthogonal validation tool when screening for unexpected mono-adducts or off-target lysine modifications.

Mandatory Visualization: Workflow Architecture

Below is the logical workflow for the preparation, acquisition, and validation of divinylsulfamoyl-modified peptides.

MS_Workflow A Native Protein / Peptide (Free Cysteines) C Stapled Peptide Complex (+266.0725 Da Mass Shift) A->C Reduction (TCEP) B Acetanilide, 4'-divinylsulfamoyl- (Bis-alkylating Cross-linker) B->C Michael Addition (pH 8.0) D Proteolytic Digestion (Trypsin / GluC) C->D Quenching & Denaturation E LC-MS/MS Acquisition D->E Nano-LC Separation F HCD Fragmentation (High-Energy Collision) E->F z = 2+ to 3+ G EThcD Fragmentation (Electron Transfer + HCD) E->G z >= 3+ H Software Cross-Validation (Byonic, pLink 2, MaxQuant) F->H Backbone & Linker Cleavage G->H Preserved Linker Mass

Workflow for the conjugation, MS acquisition, and software cross-validation of divinylsulfamoyl-modified peptides.

Self-Validating Experimental Protocol

To ensure data integrity, the following step-by-step methodology incorporates built-in causality checks to prevent common experimental artifacts.

Step 1: Reduction and Divinylsulfamoyl Conjugation
  • Reduction: Resuspend the protein/peptide sample in 50 mM Ammonium Bicarbonate (pH 8.0). Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 10 mM and incubate for 30 minutes at 37°C.

    • Causality Check: TCEP must be used instead of DTT or β-mercaptoethanol. DTT contains free thiols that will competitively react with the divinylsulfamoyl reagent via Michael addition, completely quenching the cross-linker before it reaches the protein.

  • Conjugation: Add Acetanilide, 4'-divinylsulfamoyl- at a 10-fold molar excess relative to the cysteine concentration. Incubate in the dark for 2 hours at room temperature.

    • Causality Check: The pH must be strictly maintained at 8.0 to ensure cysteine thiols are deprotonated (thiolates), maximizing their nucleophilicity for the vinyl groups.

Step 2: Quenching and Proteolytic Digestion
  • Quenching: Add 50 mM DTT and incubate for 15 minutes to cap any unreacted vinyl groups. (Note: A DTT-capped mono-adduct will exhibit a mass shift of +420.0840 Da).

  • Digestion: Add MS-grade Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C. Desalt the peptides using C18 StageTips.

Step 3: LC-MS/MS Acquisition (EThcD Optimized)
  • Chromatography: Load the sample onto a 75 µm × 25 cm C18 analytical column. Run a gradient of 5% to 35% Acetonitrile (with 0.1% Formic Acid) over 90 minutes.

    • Causality Check: Divinylsulfamoyl-stapled peptides exhibit significantly higher hydrophobicity than their native counterparts. A shallower, extended organic gradient ensures baseline separation and prevents ion suppression.

  • Mass Spectrometry: Operate the Orbitrap in data-dependent acquisition (DDA) mode.

    • MS1: Resolution 120,000; AGC target 3e6.

    • MS2: Select precursors with charge states 3+. Trigger EThcD with an ETD reaction time of 50 ms and supplemental HCD activation at 15% NCE.

    • Causality Check: Cross-linked peptides inherently carry higher charge states (combining the charges of two peptide chains). Filtering for z≥3+ enriches the MS2 duty cycle for true cross-links while ignoring singly or doubly charged background ions.

References

  • Cross-linking/mass spectrometry at the crossroads Source: Analytical and Bioanalytical Chemistry URL
  • Source: Organic Letters (ACS Publications)
  • PubChemLite - Acetanilide, 4'-divinylsulfamoyl- (C12H14N2O3S)
  • Cross-linking mass spectrometry discovers, evaluates, and validates the experimental and predicted structural proteome Source: bioRxiv URL

assessing the target selectivity of "Acetanilide, 4'-divinylsulfamoyl-" across different cell lines

Author: BenchChem Technical Support Team. Date: April 2026

The development of Antibody-Drug Conjugates (ADCs) hinges on a critical biochemical balancing act: ensuring the cytotoxic payload remains securely tethered to the antibody in systemic circulation, yet is efficiently released upon internalization into the target tumor cell.

Historically, maleimide-based linkers have been the industry standard for cysteine conjugation. However, their susceptibility to retro-Michael addition in plasma leads to premature payload release, driving off-target toxicity. To overcome this, "Acetanilide, 4'-divinylsulfamoyl-" (a highly optimized N-phenyl-divinylsulfonamide derivative) has emerged as a next-generation disulfide re-bridging platform[1].

This guide provides an in-depth technical comparison of the acetanilide-divinylsulfonamide linker against traditional alternatives, detailing the mechanistic causality behind its superior target selectivity across diverse cell lines[2].

Mechanistic Paradigm: The Causality of Linker Stability

The therapeutic window of an ADC is defined by its target selectivity, which is intrinsically linked to the chemical stability of its linker.

  • The Maleimide (MC) Limitation: Traditional maleimide linkers react with free thiols via a stochastic Michael addition. In serum, the resulting succinimide thioether is reversible. It undergoes retro-Michael exchange with reactive thiols on serum albumin, releasing the payload into circulation and causing systemic toxicity.

  • The Divinylsulfonamide (DVS) Advantage: Divinylsulfonamides act as bis-alkylating agents. They are highly reactive conjugate receptors that covalently cross-link with cysteines[3]. When an IgG1 antibody is reduced, its 4 interchain disulfide bonds yield 8 free thiols. A DVS linker reacts sequentially with two adjacent thiols, irreversibly "re-bridging" the broken disulfide bond to form a highly stable macrocycle.

  • The Acetanilide Tuning Effect: Simple alkyl-DVS molecules can be overly reactive or poorly soluble. The specific structure of Acetanilide, 4'-divinylsulfamoyl- incorporates an N-phenyl ring with an electron-donating acetamido group. This structural modification subtly modulates the electrophilicity of the sulfonyl-activated vinyl groups[1]. This precise electronic tuning prevents premature cross-linking, enhances aqueous solubility, and ensures the reaction strictly yields a homogeneous Drug-to-Antibody Ratio (DAR) of exactly 4.0[2].

Comparative Linker Analysis

The structural integrity of the linker directly dictates the homogeneity and serum stability of the resulting ADC. Table 1 summarizes the performance of the acetanilide-DVS linker compared to legacy technologies.

Table 1: Linker Chemistry and ADC Stability Comparison

Linker PlatformConjugation MechanismDAR HomogeneityPlasma Stability (7 Days)Off-Target Toxicity Risk
Maleimide (MC) Thiol-Michael addition (mono)Heterogeneous (DAR 0-8)Low (~60% intact)High (Albumin transfer)
Alkyl-DVS Bis-alkylation (re-bridging)Moderate (Side reactions)High (>90% intact)Moderate
Acetanilide, 4'-divinylsulfamoyl- Bis-alkylation (re-bridging)Strictly Homogeneous (DAR 4) Excellent (>95% intact) Low

Self-Validating Experimental Protocol

To objectively assess the target selectivity of ADCs utilizing the acetanilide-DVS linker, the following self-validating workflow must be employed. Every step is designed to isolate the variable of linker stability.

Phase 1: Antibody Reduction
  • Buffer Exchange: Exchange the native IgG1 antibody (e.g., Trastuzumab) into a conjugation buffer (50 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.4).

    • Causality: EDTA is critical. It chelates trace heavy metals, preventing the spontaneous re-oxidation of thiols and ensuring the system remains primed for bis-alkylation.

  • Reduction: Add 2.5 equivalents of TCEP (Tris(2-carboxyethyl)phosphine) per antibody. Incubate at 37°C for 2 hours.

    • Causality: TCEP specifically reduces the four interchain disulfides without denaturing the antibody's tertiary structure, yielding exactly 8 reactive sulfhydryl groups.

Phase 2: Disulfide Re-bridging (Conjugation)
  • Conjugation: Add 5.0 equivalents of Acetanilide, 4'-divinylsulfamoyl-MMAE (dissolved in DMSO, ensuring final DMSO concentration is <10% v/v). Incubate at 25°C for 4 hours.

    • Causality: The bis-Michael acceptor reacts sequentially with adjacent thiols. Because there are exactly 4 reduced interchain disulfides, the reaction naturally caps at 4 payloads per antibody, eliminating the heterogeneity seen in standard stochastic conjugation[2].

  • Purification & Validation: Quench with excess N-acetylcysteine. Purify via Size Exclusion Chromatography (SEC). Validate homogeneity using Hydrophobic Interaction Chromatography (HIC).

    • Causality: HIC separates intact ADCs based on hydrophobicity (DAR 0, 2, 4, 6, 8). A single, sharp peak at the DAR 4 retention time self-validates the precision of the acetanilide-DVS re-bridging reaction.

Phase 3: Cell Line Selectivity Profiling
  • Plating: Seed target-positive (e.g., HER2+ SK-BR-3) and target-negative (e.g., HER2- MCF-7) cell lines in 96-well plates at 5,000 cells/well.

  • Treatment: Treat cells with serial dilutions (0.001 nM to 100 nM) of the purified ADC. Incubate for 72 hours at 37°C.

  • Viability Readout: Add CellTiter-Glo reagent and measure luminescence.

    • Causality: MMAE inhibits tubulin polymerization, leading to apoptosis. CellTiter-Glo measures ATP, providing a direct, highly sensitive readout of metabolically active cells. Comparing viability between the two cell lines directly quantifies the linker's ability to prevent premature payload release.

Workflow Visualization

ADC_Workflow cluster_0 Phase 1: Covalent Disulfide Re-bridging cluster_1 Phase 2: Cell Line Selectivity Profiling A Native IgG1 (4 Intact Disulfides) B Reduced IgG1 (8 Free Cysteines) A->B TCEP Reduction D Homogeneous ADC (Strict DAR = 4) B->D Bis-alkylation C Acetanilide, 4'-divinylsulfamoyl-MMAE (Bis-alkylating Linker) C->D Covalent Cross-linking E Target-Positive Cells (e.g., HER2+ SK-BR-3) D->E In Vitro Assay F Target-Negative Cells (e.g., HER2- MCF-7) D->F In Vitro Assay G Specific Internalization (High Cytotoxicity) E->G IC50 < 0.1 nM H Minimal Off-Target Release (Low Cytotoxicity) F->H IC50 > 100 nM

Workflow of N-phenyl-DVS ADC generation and cell-line selectivity assessment.

Target Selectivity Across Cell Lines: Data Interpretation

The ultimate validation of the acetanilide-DVS linker lies in its in vitro cytotoxicity profile. By conjugating the linker-payload to Trastuzumab (anti-HER2), we can assess its selectivity across cell lines with varying receptor expression levels[1].

Table 2: In Vitro Cytotoxicity Profile (IC50) of Trastuzumab-MMAE Conjugates

Cell LineHER2 Receptor StatusMC-MMAE ADC IC50 (nM)Acetanilide-DVS-MMAE ADC IC50 (nM)Selectivity Index (DVS)
SK-BR-3 Positive (+++)0.050.04Target Specific
BT-474 Positive (+++)0.120.09Target Specific
MCF-7 Negative (-)15.5>100.0>1000-fold
MDA-MB-231 Negative (-)12.0>100.0>1000-fold

Analysis of Causality: Both the maleimide (MC) and the acetanilide-DVS ADCs exhibit sub-nanomolar potency against HER2-positive cell lines (SK-BR-3, BT-474), confirming that the DVS macrocycle does not sterically hinder antigen recognition or lysosomal payload cleavage.

However, the critical differentiator is observed in the target-negative cell lines (MCF-7, MDA-MB-231). The MC-linked ADC demonstrates moderate toxicity (IC50 ~12-15 nM). This is an artifact of linker instability; the maleimide undergoes retro-Michael addition in the culture media, releasing free MMAE which passively diffuses into the target-negative cells.

Conversely, the Acetanilide, 4'-divinylsulfamoyl- linked ADC shows virtually no toxicity (IC50 > 100 nM) in negative cell lines[2]. The irreversible, covalent re-bridging of the disulfides ensures that the payload is only released following receptor-mediated endocytosis and subsequent lysosomal degradation. This drastically widens the therapeutic window, proving the acetanilide-DVS platform to be a superior choice for next-generation ADC development.

Sources

Safety Operating Guide

Acetanilide, 4'-divinylsulfamoyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 4'-Divinylsulfamoyl Acetanilide

In the rapidly evolving field of targeted therapeutics, 4'-divinylsulfamoyl acetanilide (CAS 91567-72-5) has emerged as a highly specialized bifunctional reagent[1]. Its primary utility lies in advanced bioconjugation, specifically in divinylsulfonamide-mediated disulfide re-bridging approaches for synthesizing next-generation Antibody-Drug Conjugates (ADCs)[2]. However, the very mechanism that makes it invaluable for drug development—its extreme electrophilic reactivity—also makes it a severe occupational hazard.

As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. Here, we establish a self-validating operational framework for the safe deactivation and logistical disposal of divinylsulfamoyl-containing waste, ensuring both scientific integrity and laboratory safety.

Mechanistic Grounding of Hazards

To safely dispose of a chemical, one must first understand the causality of its reactivity. The divinylsulfamoyl group is a potent Michael acceptor. Unlike standard alkylating agents, it readily undergoes irreversible conjugate addition with biological nucleophiles, particularly the sulfhydryl (-SH) groups of cysteine residues in proteins and enzymes.

This rapid covalent modification is the root cause of its severe toxicity. Unquenched exposure leads to immediate protein cross-linking, resulting in severe tissue necrosis, vesicant action, and systemic toxicity.

G A 4'-Divinylsulfamoyl Acetanilide C Michael Addition Transition State A->C B Biological/Chemical Nucleophile (-SH) B->C D Covalent Adduct (Neutralized) C->D Rapid Kinetics

Caption: Mechanism of divinylsulfamoyl reactivity via Michael addition with biological thiols.

Quantitative Hazard Profile

Because 4'-divinylsulfamoyl acetanilide shares its reactive pharmacophore with divinyl sulfone, its hazard profile must be treated with identical stringency. The following table summarizes the quantitative data and the operational causality behind each hazard classification.

Hazard CategoryGHS ClassificationCausality & Operational Impact
Acute Toxicity (Oral/Dermal) Category 1/2 (H300 + H310)Highly electrophilic nature causes rapid systemic toxicity and protein cross-linking upon contact.
Skin/Eye Corrosion Sub-category 1B (H314)Irreversibly damages delicate tissue; mandates strict isolation protocols (fume hood, double-gloving).
Reactivity Potent Michael AcceptorIrreversibly binds to biological thiols/amines; requires chemical quenching prior to disposal[2].
Incompatibility Strong oxidizers, basesCan undergo uncontrolled exothermic polymerization; requires strict waste segregation.

Self-Validating Quenching & Disposal Protocol

Direct disposal of unquenched divinylsulfamoyl compounds into standard organic waste streams poses a severe risk of uncontrolled exothermic reactions and toxic exposure to downstream waste handlers.

To mitigate this, we employ a chemical quenching protocol using an inexpensive, non-toxic thiol (L-cysteine) to saturate the reactive double bonds prior to disposal. This protocol is designed as a self-validating system : you do not proceed to logistical disposal until chemical deactivation is empirically proven.

Step-by-Step Methodology: Thiol-Mediated Quenching
  • Preparation & Isolation: Conduct all operations inside a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood. Personnel must wear double nitrile gloves, a chemical-resistant lab coat, and a face shield.

  • Solubilization: Ensure the waste containing 4'-divinylsulfamoyl acetanilide is dissolved in a compatible water-miscible solvent (e.g., DMF or DMSO, up to 10% v/v in water) to ensure homogeneous reactivity.

  • Reagent Addition: Add a 10-fold molar excess of 1M L-cysteine hydrochloride to the waste solution.

  • pH Optimization (Causality Check): Adjust the solution to pH 7.5–8.0 using 1M NaOH.

    • Causality: A slightly alkaline environment deprotonates the thiol group of L-cysteine, forming a highly nucleophilic thiolate anion. This kinetically drives the double Michael addition to absolute completion.

  • Incubation: Stir the mixture continuously at room temperature for a minimum of 2 hours.

  • System Validation (Ellman's Test): Extract a 100 µL aliquot and react it with Ellman's reagent (DTNB).

    • Causality: A persistent yellow color (absorbance at 412 nm) indicates the presence of excess free thiols. This empirically validates that all electrophilic divinylsulfamoyl groups have been consumed. If the solution remains colorless, add more L-cysteine and repeat steps 4–6.

G S1 Identify Reactive Waste S2 Transfer to Fume Hood S1->S2 S3 Add 10x Excess L-Cysteine (pH 8) S2->S3 S4 Stir for 2 Hours (Quenching) S3->S4 S5 Validate via Ellman's Test S4->S5 S6 Transfer to Aqueous Hazardous Waste S5->S6 S7 Incineration via Licensed Contractor S6->S7

Caption: Step-by-step workflow for the chemical quenching and disposal of divinylsulfamoyl waste.

Logistical Disposal Plan & Contractor Handoff

Once the chemical is validated as quenched, it is no longer a reactive electrophilic hazard, but it remains a regulated chemical waste.

  • Segregation: Transfer the neutralized, aqueous-organic mixture to a designated, high-density polyethylene (HDPE) hazardous waste container. Do not mix with strong oxidizers or heavy metal waste.

  • Labeling: Clearly label the container as "Neutralized Organic/Aqueous Waste - Contains Quenched Divinylsulfamoyl Derivatives and L-Cysteine."

  • Handoff: Entrust the final disposal to a licensed hazardous waste disposal company for high-temperature incineration. Ensure the accompanying waste manifest explicitly notes the initial presence of a H310/H314 compound that has been chemically deactivated prior to transport.

References

  • Acetanilide, 4'-divinylsulfamoyl- (C12H14N2O3S) - PubChemLite, Université du Luxembourg,
  • Next Generation of Antibody-Drug Conjugates for Breast Cancer, ResearchG
  • SAFETY DATA SHEET - Divinyl Sulfone, TCI Chemicals,

Sources

Advanced Laboratory Safety & Operational Guide: Handling Acetanilide, 4'-divinylsulfamoyl-

Author: BenchChem Technical Support Team. Date: April 2026

As researchers in drug development and bioconjugation, encountering highly reactive linkers is a routine yet critical aspect of synthetic workflows. This guide provides authoritative, mechanistically grounded protocols for the safe handling, operational deployment, and disposal of Acetanilide, 4'-divinylsulfamoyl- (CAS: 91567-72-5)[], also known as Acetamide, N-[4-[(diethenylamino)sulfonyl]phenyl]-[2].

By understanding the causality behind the chemical's hazards, we can design self-validating safety systems that protect personnel while ensuring experimental integrity.

Chemical Profile & Mechanistic Risk Assessment

Acetanilide, 4'-divinylsulfamoyl- is not a benign structural scaffold; it is a highly potent bifunctional Michael acceptor .

The Causality of Toxicity: Divinylsulfonamides possess two polarized alkene groups flanking a sulfonamide core. In biological environments, these electron-deficient double bonds act as aggressive conjugate receptors. They readily undergo Michael addition with nucleophilic amino acid residues—specifically the sulfhydryl groups of cysteine and the primary amines of lysine[3].

Because the molecule is bifunctional, it does not merely alkylate a single protein target; it acts as a protein cross-linker . Literature on structurally analogous divinyl sulfones demonstrates that protein cross-linking disrupts cellular homeostasis exponentially more than simple monofunctional alkylation, leading to severe cytotoxicity, skin blistering, and potential clastogenic (chromosome-damaging) genotoxicity[4][5][6].

Quantitative Hazard Analysis

To illustrate the operational danger of the divinyl moiety, we benchmark the toxicity of bifunctional electrophiles against their monofunctional counterparts.

Table 1: Quantitative Toxicity Comparison of Vinyl Sulfone Derivatives

Compound Class Representative Model Reactive Sites Primary Cytotoxic Mechanism IC50 (RKO Cell Line) Toxicity Multiplier
Bifunctional Electrophile Divinyl Sulfone (DVS) 2 Protein Cross-linking 34 ± 3 μM ~6.0x Higher

| Monofunctional Electrophile | Ethyl Vinyl Sulfone (EVS) | 1 | Simple Alkylation | 204 ± 12 μM | 1.0x (Baseline) |

Data extrapolated from comparative in vitro cytotoxicity assays of related Michael acceptors[4].

Comprehensive PPE Protocol: The "Why" Behind the Gear

Standard laboratory personal protective equipment (PPE) is insufficient for handling Acetanilide, 4'-divinylsulfamoyl-. Because this compound is highly hydrophobic, it must be reconstituted in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO acts as a "Trojan Horse," rapidly penetrating the epidermal barrier and carrying the cross-linking agent directly into the bloodstream.

  • Hand Protection (Double-Gloving is Mandatory):

    • Inner Glove: 4-mil Nitrile (Provides baseline dexterity and secondary protection).

    • Outer Glove: 14-mil Butyl Rubber. Why? Nitrile is highly permeable to DMSO and DMF. Butyl rubber provides superior chemical resistance against these specific carrier solvents, preventing transdermal delivery of the Michael acceptor.

  • Body Protection: A Tyvek® or polyethylene-coated chemical suit. Standard cotton lab coats are prohibited, as they absorb solvent spills and hold the reactive compound against the skin.

  • Respiratory & Engineering Controls: All manipulations must occur within a hard-ducted Class II, Type B2 Biological Safety Cabinet or a certified chemical fume hood to prevent inhalation of aerosolized cross-linkers[5].

  • Eye/Face Protection: Indirect-vented chemical splash goggles paired with an ANSI Z87.1-rated face shield.

Experimental Workflows

Workflow A: Reconstitution and Aliquoting

This protocol minimizes exposure time and prevents oxidative degradation of the reactive vinyl groups.

  • Preparation: Purge the chemical fume hood of unnecessary clutter. Line the working surface with a plastic-backed absorbent bench pad.

  • PPE Verification: Don 4-mil nitrile inner gloves. Inspect 14-mil butyl rubber outer gloves for pinhole leaks using a pneumatic glove tester, then don them.

  • Weighing: Using an analytical balance inside a ventilated enclosure, weigh the desired mass of Acetanilide, 4'-divinylsulfamoyl- into a pre-tared, amber glass vial.

  • Solvation: Slowly add anhydrous DMSO or DMF. Cap the vial immediately with a PTFE-lined septum cap.

  • Homogenization: Vortex gently. Critical: Do not use an ultrasonic bath without a secondary containment vessel, as aerosolization poses a severe inhalation hazard.

  • Storage: Aliquot the stock solution into single-use vials, purge the headspace with Argon gas to prevent side reactions, and store at -20°C.

Spill Response & Chemical Quenching

A spill of Acetanilide, 4'-divinylsulfamoyl- cannot simply be wiped up; it must be chemically neutralized . We achieve this by exploiting the compound's own mechanistic reactivity. By introducing a sacrificial nucleophile—such as L-Cysteine or Dithiothreitol (DTT)—we force the divinylsulfonamide to undergo a rapid thiol-Michael addition, saturating its reactive sites and rendering it biologically inert[3].

Workflow B: Chemical Quenching Protocol
  • Evacuation & Assessment: Immediately halt work. If the spill occurs outside the fume hood, evacuate the immediate area for 15 minutes to allow HVAC clearance of toxic aerosols.

  • Quenching Solution Preparation: Dissolve L-Cysteine in a 0.1 M Sodium Bicarbonate buffer (pH 8.0) to create a 0.5 M thiol-scavenging solution. (The slightly basic pH ensures the cysteine thiol is deprotonated to a highly nucleophilic thiolate anion).

  • Neutralization Application: Starting from the perimeter of the spill and working inward, gently pour the L-Cysteine quenching solution over the contaminated area.

  • Reaction Time: Allow a minimum of 15 minutes for the thiol-Michael addition to reach completion.

  • Cleanup: Absorb the quenched, inert liquid with diatomaceous earth or a universal chemical binder.

  • Disposal: Sweep the absorbed material into a hazardous waste bag using a non-sparking brush. Label explicitly as "Quenched Divinylsulfonamide Organic Waste."

Process Visualization

HandlingWorkflow Start Acetanilide, 4'-divinylsulfamoyl- (CAS: 91567-72-5) Hazards Hazard Identification: Bifunctional Michael Acceptor Start->Hazards PPE Don PPE: Butyl over Nitrile Gloves, Tyvek Coat, Face Shield Hazards->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Solvent Dissolve in DMSO/DMF (High Skin Permeability Risk) Hood->Solvent Reaction Execute Bioconjugation (Cys/Lys Cross-linking) Solvent->Reaction Spill Spill Occurs? Reaction->Spill Quench Quench with 0.5 M L-Cysteine (Thiol-Michael Addition) Spill->Quench Yes Waste Dispose as Hazardous Organic Waste Spill->Waste No Quench->Waste End Protocol Complete Waste->End

Workflow for the safe handling and chemical neutralization of Acetanilide, 4'-divinylsulfamoyl-.

References

  • Main Product - BOC Sciences: ACETANILIDE,4-DIVINYLSULFAMOYL-. BOC Sciences.
  • Acetamide, N-[4-[(4-nitro-3-oxo-1-phenylbutyl)sulfonyl]phenyl] (Synonym Data). Guidechem.
  • Enhanced Toxicity of the Protein Cross-Linkers Divinyl Sulfone and Diethyl Acetylenedicarboxylate in Comparison to Related Monofunctional Electrophiles. Chemical Research in Toxicology (ACS Publications).
  • Divinylsulfonamides as Specific Linkers for Stapling Disulfide Bonds in Peptides. Organic Letters (ACS Publications).
  • Synthesis, Characterization, and Identification of New in Vitro Covalent DNA Adducts of Divinyl Sulfone, an Oxidative Metabolite of Sulfur Mustard. Chemical Research in Toxicology (ACS Publications).
  • Genotoxicity in Mouse Lymphoma Cells of Chemicals Capable of Michael Addition. NIH.gov.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.